molecular formula C8H8F2 B058460 1-Ethyl-3,5-difluorobenzene CAS No. 117358-52-8

1-Ethyl-3,5-difluorobenzene

Cat. No.: B058460
CAS No.: 117358-52-8
M. Wt: 142.15 g/mol
InChI Key: PFINYKRPUJCMCT-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-difluorobenzene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFINYKRPUJCMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605855
Record name 1-Ethyl-3,5-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117358-52-8
Record name 1-Ethyl-3,5-difluorobenzene
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Record name 1-Ethyl-3,5-difluorobenzene
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Foundational & Exploratory

Physical and chemical properties of 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Ethyl-3,5-difluorobenzene (CAS No. 117358-52-8). It is a valuable resource for researchers and professionals in organic synthesis, pharmaceutical development, and material science. This document details the compound's characteristics, applications, and safety protocols. A plausible experimental protocol for its synthesis via Friedel-Crafts ethylation is also presented.

Physical and Chemical Properties

This compound is a colorless to almost colorless liquid.[1] Its core physical and chemical properties are summarized in the table below for easy reference. The fluorine substituents significantly influence the molecule's lipophilicity and metabolic stability, making it a key building block in the development of new chemical entities.[1]

PropertyValueReference
CAS Number 117358-52-8[1][2]
Molecular Formula C₈H₈F₂[1][2][3]
Molecular Weight 142.15 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.1 ± 0.1 g/cm³[4]
Boiling Point 127.5 ± 20.0 °C at 760 mmHg[4]
Flash Point 21.6 ± 9.6 °C[4]
Refractive Index n20D 1.45[1]
Purity ≥ 98% (GC)[1]
LogP 3.35[4]
Vapor Pressure 13.5 ± 0.2 mmHg at 25°C[4]
InChIKey PFINYKRPUJCMCT-UHFFFAOYSA-N[2][4]

Applications

The unique properties of this compound make it a versatile intermediate in various scientific and industrial fields.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

  • Agrochemicals: This compound is utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and environmentally benign agricultural chemicals.[1]

  • Organic Synthesis: As a key intermediate, it is widely used in laboratories to enhance the efficiency of various chemical reactions for the creation of complex organic molecules.[1]

  • Material Science: It finds applications in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate quantification of similar compounds in complex mixtures.[1]

G Applications of this compound A This compound B Pharmaceuticals A->B Building Block C Agrochemicals A->C Intermediate D Organic Synthesis A->D Key Reagent E Material Science A->E Monomer/Precursor F Analytical Chemistry A->F Reference Standard

Logical relationships of applications.

Synthesis and Reactions

The primary route for the synthesis of this compound is through the Friedel-Crafts ethylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring, catalyzed by a Lewis acid.

Experimental Protocols

Plausible Synthesis of this compound via Friedel-Crafts Ethylation:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Addition of Reactants: 1,3-difluorobenzene is added to the stirred suspension. The mixture is cooled in an ice bath.

  • Ethylation: Ethyl halide (e.g., ethyl bromide or ethyl chloride) is added dropwise from the dropping funnel to the cooled mixture.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.

  • Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with a sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

G Synthesis Workflow: Friedel-Crafts Ethylation A Reaction Setup (Flask, AlCl3, Solvent) B Add 1,3-difluorobenzene A->B C Cool in Ice Bath B->C D Dropwise Addition of Ethyl Halide C->D E Reflux D->E F Workup (Ice, HCl) E->F G Extraction F->G H Purification (Distillation) G->H I This compound H->I

Plausible synthesis workflow.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from the parent compound, 1,3-difluorobenzene.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the protons on the difluorinated benzene ring, with splitting patterns influenced by fluorine-proton coupling. For reference, the ¹H NMR spectrum of 1,3-difluorobenzene in CDCl₃ shows signals in the range of 6.63-7.27 ppm.

  • ¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl and methylene carbons of the ethyl group, as well as four signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The ¹³C NMR spectrum of 1,3-difluorobenzene shows signals around 103, 110, 131, and 163 ppm.

  • IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the ethyl group, as well as strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.15, corresponding to the molecular weight of the compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[3] Appropriate safety precautions should be taken when handling this chemical.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[3]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P233: Keep container tightly closed.

    • P240: Ground and bond container and receiving equipment.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

    • P403+P235: Store in a well-ventilated place. Keep cool.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 1-Ethyl-3,5-difluorobenzene, a key building block in modern medicinal and materials chemistry.

Molecular Structure and Properties

This compound is an aromatic organic compound. Its structure consists of a central benzene ring substituted with an ethyl group (-CH₂CH₃) and two fluorine atoms (-F) at the meta positions relative to each other. The molecular formula for this compound is C₈H₈F₂.[1][2][3][4][5] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[1]

The calculated molecular weight of this compound is approximately 142.15 g/mol .[1][2][3][4][6][7]

Caption: Molecular Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

PropertyValueReference(s)
CAS Number 117358-52-8[1][2][5][8]
Molecular Formula C₈H₈F₂[1][2][3][4]
Molecular Weight 142.15 g/mol [1][3][4][6][7]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.065 - 1.09 g/mL at 25 °C[1][4][7]
Boiling Point 127.5 ± 20.0 °C (Predicted)[7]
Flash Point 31 °C[4][7]
Refractive Index n20/D 1.45 - 1.452[1][4][7]
Purity ≥ 98.0% (GC)[1][3]

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of complex organic molecules.[1] Its unique substitution pattern makes it a valuable component for:

  • Pharmaceutical Development : The difluoro-substitution pattern is a common motif in modern pharmaceuticals. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] This compound serves as a precursor for creating more complex drug candidates.[1]

  • Agrochemical Synthesis : It is used in the development of advanced pesticides and herbicides.[1] The incorporation of fluorine can lead to products with higher efficacy and better environmental profiles.[1]

  • Materials Science : The compound is applied in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]

Experimental Protocols: Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or scattered across patent literature, a common and logical approach is the Friedel-Crafts alkylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the difluorinated benzene core.

General Experimental Protocol for Friedel-Crafts Alkylation:

  • Reaction Setup : A reaction vessel is charged with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Solvent and Reactant Addition : An appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is added, followed by 1,3-difluorobenzene. The mixture is cooled in an ice bath.

  • Alkylating Agent : An ethylating agent, such as bromoethane or ethyl triflate, is added dropwise to the cooled solution.

  • Reaction Monitoring : The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, the reaction is carefully quenched by pouring it into ice-water. The organic layer is separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, then dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield pure this compound.

The following diagram illustrates the logical workflow for this synthetic approach.

cluster_reactants Initial Components start Reactants process1 Friedel-Crafts Alkylation start->process1 Input reagents 1,3-DifluorobenzeneBromoethane process2 Aqueous Workup & Quench process1->process2 Crude Mixture catalyst AlCl₃ Catalyst catalyst->process1 Catalysis process3 Purification (Distillation) process2->process3 Organic Phase end Product: This compound process3->end Final Product

Caption: A logical workflow for the synthesis of this compound.

References

Synthesis of 1-Ethyl-3,5-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-Ethyl-3,5-difluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, making efficient synthetic routes to fluorinated building blocks like this compound of significant interest.

Core Synthesis Strategy: Reduction of 3',5'-Difluoroacetophenone

The most direct and widely applicable approach to this compound involves the reduction of the carbonyl group of 3',5'-difluoroacetophenone. Several established reduction methodologies can be employed for this transformation, each with its own advantages and substrate compatibility considerations. The primary methods include Catalytic Hydrogenation, Wolff-Kishner Reduction, and Clemmensen Reduction.

Pathway 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

Experimental Protocol:

A solution of 3',5'-difluoroacetophenone in a suitable solvent, such as ethanol or ethyl acetate, is subjected to a hydrogen atmosphere in the presence of a catalytic amount of palladium on carbon (typically 5-10 mol%). The reaction is stirred at a controlled temperature and pressure until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.

ParameterValue
Starting Material 3',5'-Difluoroacetophenone
Reagents H₂, Pd/C
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature to 50 °C
Pressure 1-10 atm
Typical Yield >90%

digraph "Catalytic Hydrogenation" {
graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="3',5'-Difluoroacetophenone"]; product [label="this compound"];

start -> product [label="H₂, Pd/C\nEthanol"]; }

Diagram 1: Catalytic Hydrogenation of 3',5'-Difluoroacetophenone.

Pathway 2: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes, particularly those sensitive to acidic conditions. The reaction proceeds via a hydrazone intermediate under basic conditions.

Experimental Protocol:

3',5'-Difluoroacetophenone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. The initial reaction forms the hydrazone intermediate. As the temperature is raised, typically to around 180-200 °C, nitrogen gas is evolved, and the hydrazone is reduced to the corresponding methylene group. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The resulting this compound is purified by distillation.

ParameterValue
Starting Material 3',5'-Difluoroacetophenone
Reagents Hydrazine hydrate, KOH
Solvent Diethylene glycol
Temperature 180-200 °C
Typical Yield 70-90%

digraph "Wolff-Kishner Reduction" {
graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="3',5'-Difluoroacetophenone"]; intermediate [label="Hydrazone Intermediate"]; product [label="this compound"];

start -> intermediate [label="H₂NNH₂·H₂O"]; intermediate -> product [label="KOH, Heat\n(-N₂)", color="#EA4335"]; }

Diagram 2: Wolff-Kishner Reduction of 3',5'-Difluoroacetophenone.

Pathway 3: Clemmensen Reduction

The Clemmensen reduction offers an alternative under strongly acidic conditions, making it suitable for substrates that are stable in acid but sensitive to strong bases. This method employs amalgamated zinc and concentrated hydrochloric acid.

Experimental Protocol:

Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride. The 3',5'-difluoroacetophenone is then added to a mixture of the amalgamated zinc and concentrated hydrochloric acid, often with a co-solvent like toluene to improve solubility. The mixture is refluxed for several hours until the reaction is complete. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed with water and a bicarbonate solution to neutralize any remaining acid, then dried and concentrated. Purification by distillation affords this compound.

ParameterValue
Starting Material 3',5'-Difluoroacetophenone
Reagents Zn(Hg), conc. HCl
Solvent Toluene (co-solvent)
Temperature Reflux
Typical Yield 60-80%

digraph "Clemmensen Reduction" {
graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="3',5'-Difluoroacetophenone"]; product [label="this compound"];

start -> product [label="Zn(Hg), conc. HCl\nToluene, Reflux"]; }

Diagram 3: Clemmensen Reduction of 3',5'-Difluoroacetophenone.

Alternative Synthesis Strategies

While the reduction of 3',5'-difluoroacetophenone is the most common approach, alternative pathways starting from other commercially available difluorobenzene derivatives can also be considered.

Pathway 4: Grignard Reaction with 1-Bromo-3,5-difluorobenzene

This pathway involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by reaction with an ethylating agent.

Experimental Protocol:

1-Bromo-3,5-difluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide. This reagent is then treated with an ethylating agent like diethyl sulfate or an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. The reaction is quenched with an aqueous acid workup. The organic layer is separated, dried, and concentrated, followed by purification to give this compound.

ParameterValue
Starting Material 1-Bromo-3,5-difluorobenzene
Reagents Mg, Diethyl sulfate or Ethyl iodide
Solvent Anhydrous Diethyl ether or THF
Temperature 0 °C to Reflux
Typical Yield 50-70%

digraph "Grignard Pathway" {
graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="1-Bromo-3,5-difluorobenzene"]; grignard [label="3,5-Difluorophenyl-\nmagnesium bromide"]; product [label="this compound"];

start -> grignard [label="Mg, THF"]; grignard -> product [label="1. Diethyl sulfate\n2. H₃O⁺"]; }

Diagram 4: Synthesis via Grignard Reaction.

Summary of Synthesis Pathways

The choice of synthesis pathway for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the compatibility of other functional groups within the molecule. The reduction of 3',5'-difluoroacetophenone, particularly via catalytic hydrogenation, generally offers the most efficient and high-yielding route.

PathwayStarting MaterialKey ReagentsConditionsTypical Yield
1 3',5'-DifluoroacetophenoneH₂, Pd/CMild>90%
2 3',5'-DifluoroacetophenoneH₂NNH₂·H₂O, KOHBasic, High Temp.70-90%
3 3',5'-DifluoroacetophenoneZn(Hg), conc. HClAcidic, Reflux60-80%
4 1-Bromo-3,5-difluorobenzeneMg, Ethylating AgentAnhydrous50-70%

IUPAC name for 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring an ethyl group and two meta-oriented fluorine atoms, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, established and potential synthetic protocols, and its applications as a key building block in the development of novel therapeutics and other advanced materials. Particular attention is given to its role as a synthetic intermediate and the potential for its derivatives to interact with biological signaling pathways.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a colorless to nearly colorless liquid.[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 117358-52-8[1][2][3]
Molecular Formula C₈H₈F₂[1][2][3]
Molecular Weight 142.15 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.1 ± 0.1 g/cm³[4]
Boiling Point 127.5 ± 20.0 °C at 760 mmHg[4]
Flash Point 21.6 ± 9.6 °C[4]
Refractive Index 1.460[4]
LogP 3.35[4]
InChIKey PFINYKRPUJCMCT-UHFFFAOYSA-N[4]
SMILES CCc1cc(F)cc(F)c1[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of an ethyl group onto a pre-existing 1,3-difluorobenzene scaffold or the modification of a related difluorinated compound. Below are detailed potential experimental protocols for its preparation.

Friedel-Crafts Alkylation of 1,3-Difluorobenzene

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring.[5][6][7][8] In the case of 1,3-difluorobenzene, the fluorine atoms act as deactivating groups but direct incoming electrophiles to the ortho and para positions. The 4-position is the most activated site for electrophilic attack.[9]

Reaction Scheme:

G cluster_0 1_3_difluorobenzene 1,3-Difluorobenzene product This compound 1_3_difluorobenzene->product ethyl_halide Ethyl Halide (e.g., C₂H₅Cl) ethyl_halide->product lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product hcl HCl product->hcl +

Figure 1: Friedel-Crafts Alkylation of 1,3-Difluorobenzene.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere, add 1,3-difluorobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add ethyl chloride (or another suitable ethylating agent) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Reduction of 3',5'-Difluoroacetophenone

An alternative route involves the reduction of the ketone functionality of 3',5'-Difluoroacetophenone.[10] This method can be advantageous as it avoids the potential for polyalkylation and rearrangement reactions sometimes observed in Friedel-Crafts alkylations. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Reaction Scheme:

G cluster_0 start 3',5'-Difluoroacetophenone product This compound start->product reagents Reducing Agent (e.g., Zn(Hg), HCl) reagents->product

Figure 2: Reduction of 3',5'-Difluoroacetophenone.

Experimental Protocol (Clemmensen Reduction):

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • Decant the aqueous solution and add concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

  • Add 3',5'-Difluoroacetophenone to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with sodium bicarbonate solution and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Applications in Drug Discovery and Development

The incorporation of the 1-ethyl-3,5-difluorophenyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, influencing binding affinity to biological targets.[1][11] This compound serves as a versatile building block in the synthesis of more complex molecules.[1][11]

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various organic molecules for pharmaceutical and agrochemical applications.[1][11] Its chemical stability and reactivity make it suitable for a range of chemical transformations, including electrophilic and nucleophilic aromatic substitution reactions.[1][11]

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While specific examples are not prevalent in the literature, a bromo- or iodo- derivative of this compound would be an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:

G start Combine Aryl Halide (e.g., 1-Bromo-3-ethyl-5-fluorobenzene) & Boronic Acid reagents Add Pd Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Figure 3: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the six carbons of the difluorinated benzene ring. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants.

  • FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum under electron ionization would likely show a prominent molecular ion peak. Common fragmentation patterns for ethylbenzenes include the loss of a methyl radical (M-15) to form a stable benzylic cation, which would be the base peak, and the loss of an ethyl radical (M-29).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with applications in drug discovery, agrochemicals, and materials science. Its synthesis can be achieved through established organic transformations, and its unique electronic and steric properties make it an attractive component for the design of new chemical entities with improved pharmacological profiles. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Safety and Handling of 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Ethyl-3,5-difluorobenzene (CAS No. 117358-52-8). The information herein is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physicochemical properties are crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₈H₈F₂[1][2]
Molecular Weight 142.15 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 127.5 ± 20.0 °C at 760 mmHg[2]
Flash Point 21.6 ± 9.6 °C[2]
Vapor Pressure 13.5 ± 0.2 mmHg at 25°C[2]
Refractive Index 1.460[2]
LogP 3.35[2]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and is harmful if swallowed.[3][4] Adherence to GHS guidelines is essential for safe handling and labeling.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[3][5]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4]

Signal Word: Warning[3][4]

Hazard Pictograms:

  • Flame (GHS02)[2]

  • Exclamation Mark (GHS07)[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

  • Handle in a well-ventilated area or under a chemical fume hood.[4][6]

  • Wear suitable personal protective equipment (PPE).[4]

  • Avoid contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][6]

  • Ground and bond containers when transferring material.[7]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a designated flammables area.[6]

  • Recommended storage temperature is 2 - 8 °C.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Protection TypeRecommendation
Eye/Face Protection Wear chemical splash goggles and a face shield.[8][9]
Skin Protection Wear appropriate protective gloves (consult manufacturer's compatibility data) and clothing to prevent skin exposure.[7][8] Double-gloving may be necessary for certain operations.[8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[7]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[6] Use spark-proof tools.[6]

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity of chemicals like this compound.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the acute toxic effects of a substance after oral administration.[2] The goal is to determine the LD50 (median lethal dose) and classify the substance according to the Globally Harmonised System (GHS).[2][12]

Methodology (General Principles):

  • Test Animals: Typically, rats (usually females) are used.[13]

  • Dosing: The substance is administered in a single dose via gavage. Animals are fasted before dosing.[13]

  • Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is based on a preliminary sighting study.[13]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.[13]

Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

This in vitro method uses reconstructed human epidermis (RhE) models to identify irritant chemicals, reducing the need for animal testing.[1][14]

Methodology:

  • Test System: Reconstructed human epidermis models (e.g., EpiDerm™, epiCS®) are used.[15]

  • Application: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[16]

  • Post-Exposure: The substance is washed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours).[16]

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase enzymes.[10][14]

  • Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control. A viability of ≤ 50% typically classifies a substance as an irritant.[14]

Eye Irritation/Corrosion (OECD Guideline 496 - In Vitro)

This in vitro guideline uses reconstructed human cornea-like epithelium (RhCE) models to assess the potential for eye irritation.

Methodology:

  • Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed.

  • Procedure: The test involves the topical application of the chemical to the RhCE model, followed by an incubation period.

  • Endpoint Measurement: The endpoint is the relative cell viability, typically measured by the MTT assay.[17]

  • Classification: The substance is classified based on its effect on cell viability, which helps to determine its eye irritation potential.

Potential Toxicological Pathways

While specific toxicological pathways for this compound have not been extensively studied, the toxicology of fluorinated aromatic compounds provides insights into potential mechanisms of toxicity.

The introduction of fluorine can alter the metabolic fate of a compound.[18] Metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate.[18][19] Fluoroacetate can inhibit the enzyme aconitase, disrupting the Krebs cycle.[19] Additionally, oxidative stress has been identified as a key mechanism in fluoride toxicity.[20]

G cluster_exposure Exposure cluster_metabolism Metabolism cluster_toxicity Potential Toxic Outcomes A This compound B Metabolic Activation (e.g., CYP450 enzymes) A->B Absorption & Distribution C Release of Fluoride Ions B->C C-F Bond Cleavage D Formation of Reactive Metabolites (e.g., Quinone-imines) B->D Oxidation E Formation of Toxic Metabolites (e.g., Fluoroacetate) B->E Metabolic Transformation F Oxidative Stress C->F D->F G Enzyme Inhibition (e.g., Aconitase) E->G Inhibition of Krebs Cycle H Cellular Damage F->H G->H

Caption: Potential metabolic and toxicological pathways of fluorinated aromatic compounds.

Experimental and Safety Workflow

A logical workflow should be followed when handling and assessing the safety of this compound.

G A Review Safety Data Sheet and Existing Literature B Perform Risk Assessment A->B C Implement Engineering Controls (Fume Hood, Ventilation) B->C D Use Appropriate PPE B->D E Handling and Experimental Use C->E D->E F In Vitro Toxicity Screening (e.g., Cytotoxicity, Skin/Eye Irritation) E->F Safety Assessment H Waste Disposal E->H I Decontamination of Work Area E->I G In Vivo Toxicity Testing (if required) (e.g., Acute Oral Toxicity) F->G If further data needed

Caption: Recommended workflow for handling and safety assessment.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Collect in clearly labeled, compatible containers.[8]

  • Do not mix with incompatible waste streams.[8]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Disclaimer: This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals. Always consult the most current SDS for this compound before handling.

References

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene: Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,5-difluorobenzene is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms in a meta-orientation to the ethyl group, make it a valuable precursor for the synthesis of a wide range of complex molecules. The fluorine substituents significantly influence the reactivity and properties of the benzene ring, enhancing characteristics such as lipophilicity and metabolic stability in the resulting compounds.[1] These attributes are particularly sought after in the development of novel pharmaceuticals and agrochemicals, where fine-tuning molecular properties is crucial for biological efficacy and bioavailability.[1] This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, including its physical and chemical properties, synthetic routes, and key reaction protocols.

Core Molecular Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₈F₂
Molecular Weight 142.15 g/mol
CAS Number 117358-52-8
Appearance Colorless liquid
Boiling Point 144-145 °C
Density 1.08 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.459

Synthesis of this compound

cluster_reagents 1,3-Difluorobenzene 1,3-Difluorobenzene Ketone_intermediate 1-(2,4-Difluorophenyl)ethan-1-one 1,3-Difluorobenzene->Ketone_intermediate Friedel-Crafts Acylation Acetyl_chloride Acetyl chloride / AlCl₃ Target_molecule This compound Ketone_intermediate->Target_molecule Reduction Reduction Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Plausible synthetic pathway to this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the introduction of the 3,5-difluoroethylphenyl moiety into larger molecules. Its reactivity is primarily centered around electrophilic aromatic substitution and functionalization of the ethyl group.

Electrophilic Aromatic Substitution

The fluorine atoms are deactivating but ortho-, para-directing. In this compound, the positions ortho and para to the activating ethyl group are also ortho and para to the deactivating fluorine atoms. The directing effects of the substituents must be considered to predict the regioselectivity of electrophilic aromatic substitution reactions.

1. Nitration

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities.

  • Experimental Protocol (General):

    • To a cooled (0 °C) solution of this compound in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.

    • The reaction mixture is stirred at a controlled temperature for a specified duration.

    • The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the nitrated product.

cluster_reagents Start This compound Product Nitrated this compound Start->Product Nitration Reagents HNO₃ / H₂SO₄

Caption: General scheme for the nitration of this compound.

2. Friedel-Crafts Acylation

This reaction introduces an acyl group, which is a versatile handle for further transformations, such as the synthesis of ketones or the introduction of new carbon chains.

  • Experimental Protocol (General):

    • To a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at low temperature, the acylating agent (e.g., an acyl chloride or anhydride) is added.

    • This compound is then added dropwise to the mixture.

    • The reaction is stirred at a controlled temperature until completion.

    • The reaction is quenched with a cold acid solution, and the product is extracted.

    • The organic extracts are washed, dried, and purified.

cluster_reagents Start This compound Product Acylated this compound Start->Product Friedel-Crafts Acylation Reagents Acyl chloride / Lewis Acid

Caption: General scheme for the Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions

For this compound to be used in cross-coupling reactions, it first needs to be functionalized with a handle, such as a halogen (e.g., bromine or iodine), which can be introduced via electrophilic halogenation. The resulting halo-derivative can then participate in various palladium-catalyzed cross-coupling reactions.

1. Suzuki Coupling

The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.

  • Experimental Protocol (Analogous Example: Synthesis of 1-bromo-3,5-difluorobenzene): A plausible route to a coupling-ready derivative involves the bromination of this compound. A general procedure for the synthesis of a related bromo-difluoro-benzene is as follows:

    • 3,5-Difluoroaniline is diazotized with sodium nitrite in the presence of hydrobromic acid at 0-5 °C.

    • The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid.

    • The reaction mixture is heated to promote the Sandmeyer reaction, leading to the formation of 1-bromo-3,5-difluorobenzene.

    • The product is isolated by steam distillation and purified.

Once a bromo-derivative of this compound is obtained, it can be used in a Suzuki coupling reaction.

  • Experimental Protocol (General for Suzuki Coupling):

    • To a mixture of the bromo-1-ethyl-3,5-difluorobenzene derivative, a boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., toluene, DME, or a mixture with water), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is added.

    • The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

    • After cooling, the reaction mixture is worked up by extraction and purified by chromatography.

cluster_reagents Start Bromo-1-ethyl-3,5-difluorobenzene Product Coupled Biaryl Product Start->Product Suzuki Coupling Reagents Ar-B(OH)₂ / Pd catalyst / Base

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for the synthesis of a variety of functionalized aromatic compounds. The strategic application of electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the incorporation of the 3,5-difluoroethylphenyl moiety into complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the development of novel molecules with important applications.

References

Solubility Profile of 1-Ethyl-3,5-difluorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

1-Ethyl-3,5-difluorobenzene is an aromatic organic compound with the chemical formula C₈H₈F₂.[1][2][3] Its structure, featuring a benzene ring substituted with an ethyl group and two fluorine atoms, imparts a unique combination of polar and nonpolar characteristics. These structural attributes are critical in determining its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its application in pharmaceutical synthesis, agrochemical development, and materials science, where it serves as a versatile building block.[2] The fluorine substituents, in particular, can enhance properties such as lipophilicity and metabolic stability in drug candidates.[2]

This guide will first present a qualitative assessment of the expected solubility of this compound. Subsequently, detailed experimental methodologies for both qualitative and quantitative solubility determination are provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be predicted by analyzing its molecular structure. The presence of the nonpolar ethyl group and the benzene ring suggests good solubility in nonpolar and weakly polar organic solvents.[4][5] Conversely, the two electronegative fluorine atoms introduce some polarity to the molecule, which may allow for some degree of solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Benzene, Carbon TetrachlorideHighThe nonpolar character of the ethyl group and the benzene ring will have strong van der Waals interactions with nonpolar solvents.[4][5]
Polar Aprotic Acetone, Diethyl Ether, Chloroform, Ethyl AcetateModerate to HighThese solvents have a moderate polarity and can interact with both the nonpolar and polar regions of the this compound molecule. A similar compound, 1,3-difluorobenzene, shows good solubility in these types of solvents.[6]
Polar Protic Ethanol, MethanolModerateThe ability of these solvents to engage in hydrogen bonding is not strongly reciprocated by this compound. However, their alkyl chains provide some nonpolar character, allowing for some miscibility. 1,3-difluorobenzene is soluble in ethanol.[6]
Highly Polar WaterLow to InsolubleAs with most nonpolar organic compounds, this compound is expected to have very low solubility in water due to the inability of the nonpolar hydrocarbon portion to interact favorably with the highly polar, hydrogen-bonding network of water.[5][6][7] Toluene, a similar aromatic hydrocarbon, is also insoluble in water.[8]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following protocols describe both a qualitative and a quantitative method for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the desired solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 10 µL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[9]

  • Visually inspect the solution. If the this compound has completely dissolved, it is considered soluble. If two distinct layers are visible, it is immiscible (insoluble).[9]

  • If the compound dissolves, continue adding small, measured increments (e.g., 10 µL) and vortexing after each addition until a saturated solution is formed (i.e., the added compound no longer dissolves).

  • Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Materials:

  • This compound

  • High-purity organic solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., GC or HPLC).

  • Add an excess amount of this compound to a known volume of the solvent in a sealable glass vial. The excess undissolved compound should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker within a constant temperature bath set to the desired experimental temperature.

  • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

  • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved material to settle.[11]

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles.

  • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated analytical method (GC or HPLC) to determine the concentration of this compound.

  • The calculated concentration represents the equilibrium solubility of this compound in the solvent at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_reporting Reporting start Start compound Obtain this compound start->compound solvents Select Solvents compound->solvents qual_test Perform Qualitative Solubility Test solvents->qual_test observe Observe Miscibility qual_test->observe qual_result Categorize as Soluble/Insoluble observe->qual_result shake_flask Shake-Flask Method qual_result->shake_flask For Soluble/Partially Soluble equilibration Equilibrate Sample shake_flask->equilibration analysis Analyze Supernatant (GC/HPLC) equilibration->analysis quant_result Determine Solubility (e.g., g/L) analysis->quant_result report Compile Data in Technical Report quant_result->report

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its chemical structure provides valuable insight for its handling and application. It is predicted to be highly soluble in nonpolar organic solvents, moderately to highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have low solubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer a robust framework for their determination. The provided workflow diagram serves as a practical guide for researchers undertaking the experimental evaluation of the solubility of this compound.

References

An In-depth Technical Guide to High-Purity 1-Ethyl-3,5-difluorobenzene for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1-Ethyl-3,5-difluorobenzene, a key building block in modern drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1] This document details commercial suppliers, plausible synthetic routes, purification methods, and rigorous analytical techniques for quality control. Furthermore, it contextualizes the application of this compound in the development of targeted therapies by illustrating its relevance to the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The typical purity offered is ≥98%, as determined by Gas Chromatography (GC).

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity SpecificationAnalytical Method
Chem-Impex≥ 98%GC
TCI America (via Fisher Scientific)≥ 98.0%GC
Oakwood Chemical98%Not Specified

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 117358-52-8[1]
Molecular Formula C₈H₈F₂[1]
Molecular Weight 142.15 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.09 g/cm³[1]
Refractive Index (n20D) 1.45[1]

Synthesis and Purification

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 1-Bromo-3,5-difluorobenzene.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl sulfate

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried to be free of moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-Bromo-3,5-difluorobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-Bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (3,5-difluorophenylmagnesium bromide).

  • Ethylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add diethyl sulfate dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to achieve high purity. Fractional distillation is effective for separating liquids with close boiling points.

Procedure:

  • Assemble a fractional distillation apparatus with a Vigreux column.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Heat the flask gently in an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be lower than the atmospheric boiling point due to the reduced pressure.

  • Monitor the purity of the collected fractions by GC analysis.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity of this compound for its use in sensitive applications like drug synthesis. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of purity and structural integrity.

Experimental Workflow for Synthesis and Quality Control

G cluster_synthesis Synthesis and Purification cluster_qc Quality Control start Start Materials: 1-Bromo-3,5-difluorobenzene, Mg, Diethyl Sulfate grignard Grignard Reaction start->grignard workup Aqueous Work-up grignard->workup distillation Fractional Distillation workup->distillation product High-Purity This compound distillation->product sample Purified Sample product->sample Sampling gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹⁹F) sample->nmr data Data Analysis and Specification Check gcms->data nmr->data release Released for Use data->release

Caption: Workflow for the synthesis and quality control of this compound.

GC-MS Protocol for Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for determining the purity of this compound.

Table 3: GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Solvent Dichloromethane or Ethyl Acetate
NMR Spectroscopy for Structural Verification

¹H and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure of this compound and for detecting any structurally related impurities.

Table 4: NMR Sample Preparation and Parameters

Parameter¹H NMR¹⁹F NMR
Spectrometer 400 MHz or higher376 MHz or higher
Sample Concentration 5-10 mg/mL5-10 mg/mL
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS)Not typically required (can be referenced to the solvent)
Number of Scans 1664
Relaxation Delay 1 s1 s

Application in Drug Discovery: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Fluorinated building blocks like this compound are valuable in the synthesis of small molecule inhibitors that target components of this pathway, such as MEK1 and MEK2. The fluorine atoms can enhance the binding affinity and metabolic stability of the inhibitor, leading to improved potency and pharmacokinetic properties.

The MAPK/ERK Signaling Pathway

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

The Strategic Role of 1-Ethyl-3,5-difluorobenzene in Modern Pharmaceutical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 1-Ethyl-3,5-difluorobenzene emerges as a versatile intermediate with significant potential in pharmaceutical development. Its unique substitution pattern, featuring two fluorine atoms meta to an ethyl group, provides a scaffold that can impart improved metabolic stability, enhanced lipophilicity, and favorable binding interactions. This technical guide delves into the core attributes of this compound, presenting its physicochemical properties, its role as a key synthetic intermediate, and a representative application in the design of targeted therapeutics. Detailed experimental protocols and illustrative data are provided to empower researchers in leveraging this valuable building block for the discovery and development of next-generation pharmaceuticals.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to optimize their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to hydroxylation. This can increase the half-life of a drug, leading to improved dosing regimens.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and target binding.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

This compound is a prime example of a building block that delivers these advantages. The 3,5-difluoro substitution pattern is particularly effective at blocking metabolic oxidation of the aromatic ring, while the ethyl group can serve as a stable anchor or be further functionalized.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈F₂[1]
Molecular Weight 142.15 g/mol [1]
CAS Number 117358-52-8[1]
Appearance Colorless to almost colorless clear liquid[2]
Density 1.09 g/cm³[2]
Boiling Point Not specified
Refractive Index n20/D 1.45[2]
Purity ≥ 98% (GC)[2]

Role in Pharmaceutical Synthesis: A Versatile Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its stability and reactivity make it suitable for a variety of chemical transformations, including electrophilic and nucleophilic aromatic substitution.[2] The 3,5-difluorophenyl moiety is a common feature in a range of biologically active compounds, particularly in the area of kinase inhibitors.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, the closely related compound, 1-bromo-3,5-difluorobenzene, is a well-documented precursor to the MEK1/2 inhibitor Selumetinib . This provides a strong representative model for the potential applications of this compound in the synthesis of targeted therapies. The ethyl group can be envisioned as a stable substituent in a final drug molecule, where the core structure is built around the 3,5-difluoroethylbenzene scaffold.

The following diagram illustrates the general benefits of fluorine incorporation in drug design, a key rationale for using building blocks like this compound.

G Benefits of Fluorine in Drug Design A Fluorinated Building Block (e.g., this compound) B Enhanced Metabolic Stability A->B C Increased Lipophilicity A->C D Modulated pKa A->D E Improved Binding Affinity A->E F Improved Drug Candidate Profile B->F C->F D->F E->F G Hypothetical Synthesis of a Kinase Inhibitor Scaffold Start 1-Bromo-4-ethyl-3,5-difluorobenzene Step1 Suzuki-Miyaura Coupling Start->Step1 Pd Catalyst, Base Reagent1 Heterocyclic Boronic Acid Reagent1->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., amination, acylation) Intermediate->Step2 Final Kinase Inhibitor Candidate Step2->Final

References

The Strategic Use of 1-Ethyl-3,5-difluorobenzene as a Reference Standard in Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical and chemical development, the reliability of quantitative analysis hinges on the quality and proper use of reference standards. 1-Ethyl-3,5-difluorobenzene, a substituted aromatic hydrocarbon, serves as a valuable reference standard in various chromatographic methods. Its chemical properties, including volatility and thermal stability, make it particularly suitable for gas chromatography (GC) applications. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the effective use of this compound as a reference standard.

Physicochemical Properties and Purity

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application. This compound is a colorless to almost colorless clear liquid.[1] Commercially available standards typically boast a high level of purity, which is a critical requirement for accurate quantification.

PropertyValueReference(s)
CAS Number 117358-52-8[1][2]
Molecular Formula C8H8F2[1][2]
Molecular Weight 142.15 g/mol [1][2]
Purity ≥ 98% (GC)[1]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.09 g/cm³[1]
Boiling Point 127.5 ± 20.0 °C at 760 mmHg
Flash Point 21.6 ± 9.6 °C
Refractive Index n20D 1.45[1]
Storage Conditions 2 - 8 °C[1]

Core Principles: The Role of an Internal Standard

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls.[3] The use of an internal standard is a powerful technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[3][4] The quantification of the analyte is based on the ratio of the analyte's response to the internal standard's response.[5]

G cluster_0 Internal Standard Method cluster_1 External Standard Method IS_Analyte Analyte + Constant Amount of IS IS_Analysis Chromatographic Analysis IS_Analyte->IS_Analysis IS_Ratio Peak Area Ratio (Analyte/IS) IS_Analysis->IS_Ratio IS_Quant Quantification IS_Ratio->IS_Quant Result Final Concentration IS_Quant->Result Corrected for Variability ES_Analyte Analyte ES_Analysis Chromatographic Analysis ES_Analyte->ES_Analysis ES_Area Peak Area ES_Analysis->ES_Area ES_Quant Quantification ES_Area->ES_Quant ES_Quant->Result Susceptible to Variability

Figure 1. Logical flow comparing the internal standard versus the external standard method.

Experimental Protocol: Quantitative Analysis of Aromatic Hydrocarbons using GC-MS with this compound as an Internal Standard

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound (purity ≥ 98%) and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the aromatic hydrocarbon analyte(s) of interest in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant volume of the internal standard stock solution, followed by dilution to the final volume. This ensures a constant concentration of the internal standard across all calibration levels.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of aromatic hydrocarbons. These may need to be optimized for specific analytes and matrices.

ParameterRecommended Setting
Gas Chromatograph Agilent 6820 Series GC or similar[7]
Mass Spectrometer Single Quadrupole Mass Spectrometer[8]
Column HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar[6]
Injection Mode Splitless[6]
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Temperature Program Initial 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV[6]
Scan Mode Selected Ion Monitoring (SIM) or Full Scan
Data Analysis
  • Peak Identification: Identify the chromatographic peaks of the analyte(s) and the internal standard based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to construct a calibration curve.

  • Quantification of Analyte in Samples: Calculate the peak area ratio of the analyte to the internal standard in the unknown sample. Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

G start Start prep_standards Prepare Calibration Standards (Analyte + Constant IS) start->prep_standards prep_sample Prepare Sample (Sample + Constant IS) start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample->gcms_analysis peak_integration Peak Identification & Integration (Analyte & IS) gcms_analysis->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification end End quantification->end

Figure 2. Experimental workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a suitable reference standard for the quantitative analysis of aromatic hydrocarbons and other similar compounds by chromatographic techniques, particularly GC-MS. Its high purity and well-defined physicochemical properties provide a solid foundation for accurate and reproducible results. The use of this compound as an internal standard is a robust strategy to mitigate potential errors arising from sample preparation and instrumental variations. By following a well-designed experimental protocol and adhering to good laboratory practices, researchers, scientists, and drug development professionals can confidently employ this reference standard to achieve high-quality analytical data.

References

Methodological & Application

Application Notes and Protocols: Leveraging 1-Ethyl-3,5-difluorobenzene in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,5-difluorobenzene and its derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry. The strategic incorporation of the 3,5-difluorophenyl moiety can significantly enhance a molecule's pharmacological profile. The fluorine atoms can improve metabolic stability, increase binding affinity through favorable interactions with the target protein, and modulate lipophilicity and pKa, all of which are critical parameters in drug design. These characteristics make this compound an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

These application notes provide an overview of the utility of this compound in SAR studies, with a focus on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of derivatives and subsequent biological evaluation are also presented to guide researchers in their drug discovery efforts.

The Role of the 3,5-Difluorophenyl Moiety in SAR Studies: A Case Study in EGFR Kinase Inhibitors

In a study of inactive-conformation binding EGFR inhibitors, researchers explored the SAR of compounds containing a 3,5-difluorophenyl group. The data reveals the significant influence of this moiety and its substitution patterns on inhibitory potency.[1]

Table 1: Structure-Activity Relationship of 3,5-Difluorophenyl Analogs as EGFR Inhibitors [1]

Compound IDR1 (ortho-position)R2 (para-position)EGFR LR IC50 (nM)EGFR LR/TM IC50 (nM)
1 HH1001200
2 FH15100
3 FF532
4 OHH1080
5 OMeH>1000>10000

IC50 values were determined from HTRF activity data. LR represents the L858R mutant of EGFR, and LR/TM represents the L858R/T790M double mutant.[1]

SAR Analysis:

  • Impact of Fluorination: The introduction of fluorine atoms at the ortho-positions of the phenyl ring dramatically increases the inhibitory potency. The mono-fluorinated compound 2 is significantly more potent than the unsubstituted analog 1 . The di-fluorinated compound 3 shows the highest potency against both the single and double mutant EGFR. This highlights the favorable interactions that fluorine can introduce, potentially through enhanced binding to the kinase hinge region or by altering the conformation of the molecule to better fit the binding pocket.[1]

  • Role of Other Substituents: The presence of a hydroxyl group at the ortho-position (4 ) also leads to a significant increase in potency compared to the unsubstituted analog, suggesting that a hydrogen bond donor in this position is beneficial for activity. Conversely, a methoxy group (5 ) at the same position results in a dramatic loss of activity, likely due to steric hindrance or unfavorable electronic effects.[1]

This case study underscores the utility of the 3,5-difluorophenyl scaffold as a template for generating potent and selective inhibitors. The fluorine atoms provide key interaction points and influence the overall physicochemical properties of the molecule, making this a valuable moiety for SAR exploration.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives for SAR studies.

Synthesis Protocol: Preparation of 1-(Bromomethyl)-3,5-difluorobenzene (a key intermediate)

This protocol describes a common method to introduce a reactive handle onto the this compound scaffold, allowing for further diversification.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl4 in a round-bottom flask, add NBS (1.1 eq) and a catalytic amount of BPO.

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1-(bromomethyl)-3,5-difluorobenzene.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader capable of luminescence detection

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the serially diluted inhibitor compounds or DMSO (for the control) to the wells.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Reaction Termination and Detection:

    • After a specific incubation time (e.g., 60 minutes) at room temperature, stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Logical Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Identify this compound Scaffold Design Design Analogs with Diverse Substitutions Start->Design Synthesis Synthesize Designed Compounds Design->Synthesis Screening In Vitro Kinase Assay Synthesis->Screening IC50 Determine IC50 Values Screening->IC50 SAR_Analysis Analyze Structure-Activity Relationship IC50->SAR_Analysis Optimization Identify Key Moieties for Potency SAR_Analysis->Optimization New_Design Design Next Generation of Analogs Optimization->New_Design New_Design->Design Iterative Cycle

Caption: A logical workflow for conducting SAR studies.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The strategic incorporation of the 3,5-difluorophenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties. The provided protocols and the illustrative SAR case study offer a foundational guide for researchers to explore the potential of this scaffold in their drug discovery programs. Through iterative cycles of design, synthesis, and biological evaluation, novel and potent drug candidates can be identified and optimized.

References

Application Note: High-Resolution GC-MS Method for Purity Analysis of 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 1-Ethyl-3,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The described protocol provides a reliable approach for the separation, identification, and quantification of the main component and potential process-related impurities. This method is designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

This compound (CAS No. 117358-52-8) is an important aromatic compound whose unique fluorine substituents enhance the lipophilicity and metabolic stability of target molecules in drug development.[1] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredients (APIs) and agrochemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, including potential impurities that may arise during its synthesis.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98.0%)[3]

  • Internal Standard: Fluorobenzene or 1-Bromo-3,5-difluorobenzene-d3[4][5]

  • Solvent: Methanol (HPLC or GC grade)

  • Gases: Helium (99.999% purity) for carrier gas

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration or an equivalent is recommended:

  • Gas Chromatograph: Agilent 8890 GC or similar

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or a similar high-resolution mass spectrometer[6]

  • GC Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column suitable for aromatic compounds.[6]

  • Autosampler: For automated injections

Standard and Sample Preparation

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Fluorobenzene) in methanol.

Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.[5]

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with methanol. Further dilute a portion of this solution to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Spike the final diluted sample with the internal standard to a concentration of 20 µg/mL.

GC-MS Method Parameters

The following instrumental parameters are recommended for the analysis:

Table 1: GC-MS Instrumental Conditions

ParameterValue
GC System
Inlet ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
MS System
Ion SourceElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-450
Acquisition ModeFull Scan

Data Presentation and Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra from a library (e.g., NIST) and their retention times. For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.

Table 2: Expected Quantitative Data for this compound and Potential Impurities

Compound NameExpected Retention Time (min)Key Diagnostic Ions (m/z)Notes
This compound~ 8.5142, 127, 109, 77Main component. Molecular ion at m/z 142.
Isomeric DifluorobenzenesVariable114Potential process-related impurities from synthesis.[7][8]
Monofluorinated Ethylbenzene< 8.5124, 109, 91Incomplete fluorination byproduct.
Halogenated PrecursorsVariableIsotope patterns for Cl/BrDepending on the synthetic route, residual starting materials or intermediates containing chlorine or bromine may be present.[7]
Residual Solvents (e.g., Toluene)< 6.092, 91, 65Solvents used during the synthesis or purification process.
Fluorobenzene (Internal Standard)~ 6.296, 70Used for quantitative analysis.

Experimental Workflow Diagram

The overall experimental workflow for the GC-MS purity analysis of this compound is illustrated in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Weigh this compound Sample dissolve_sample Dissolve and Dilute in Methanol sample->dissolve_sample spike_sample Spike with Internal Standard dissolve_sample->spike_sample autosampler Load Vials into Autosampler spike_sample->autosampler injection Inject 1 µL into GC-MS standards Prepare Calibration Standards spike_standards Spike Standards with Internal Standard standards->spike_standards spike_standards->autosampler autosampler->injection gc_separation Chromatographic Separation (DB-5MS Column) injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Full Scan) gc_separation->ms_detection integration Peak Integration and Identification ms_detection->integration quantification Purity Calculation & Impurity Quantification integration->quantification report Generate Analysis Report quantification->report

Caption: GC-MS workflow for purity analysis.

Conclusion

The GC-MS method described in this application note provides a selective and sensitive approach for the purity assessment of this compound. The detailed protocol for sample preparation, instrumental conditions, and data analysis can be readily implemented in quality control laboratories to ensure the identity and purity of this important chemical intermediate. The method is suitable for identifying and quantifying potential process-related impurities, thereby supporting the development and manufacturing of high-quality pharmaceutical and agrochemical products.

References

Application of 1-Ethyl-3,5-difluorobenzene in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Ethyl-3,5-difluorobenzene is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. The presence of the difluorobenzene moiety is a key structural feature in many modern pesticides, contributing to enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of agrochemical intermediates, focusing on the preparation of a key substituted aniline derivative.

Application Notes

The 3,5-difluorophenyl group is a common toxophore in a range of commercial agrochemicals, including herbicides, fungicides, and insecticides. The ethyl group on the benzene ring of this compound offers a potential site for further chemical modification, or it can be retained in the final active ingredient to fine-tune its physicochemical properties.

A primary application of this compound in agrochemical synthesis involves its conversion into functionalized intermediates. One of the most valuable transformations is the introduction of an amino group to the aromatic ring, creating a substituted aniline. These anilines are pivotal precursors for the synthesis of a wide array of agrochemical classes, including phenylpyrazole insecticides and triazole fungicides.

The synthetic strategy typically involves an initial electrophilic aromatic substitution, such as nitration, followed by the reduction of the nitro group to an amine. The fluorine atoms on the ring influence the regioselectivity of these reactions and contribute to the overall stability and activity of the resulting agrochemical.

Synthesis of a Key Agrochemical Intermediate: 4-Ethyl-2,6-difluoroaniline

A critical intermediate that can be synthesized from this compound is 4-Ethyl-2,6-difluoroaniline. This compound serves as a valuable precursor for the development of novel agrochemicals. The synthesis involves a two-step process: nitration of the aromatic ring followed by reduction of the nitro group.

Experimental Protocols

Step 1: Nitration of this compound to 1-Ethyl-3,5-difluoro-2-nitrobenzene

This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the aromatic ring.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
This compound117358-52-8142.1514.2 g0.1
Fuming Nitric Acid (90%)7697-37-263.017.0 mL~0.15
Concentrated Sulfuric Acid (98%)7664-93-998.0820 mL-
Dichloromethane75-09-284.93100 mL-
Sodium Bicarbonate (sat. aq. soln.)144-55-684.0150 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3710 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (14.2 g, 0.1 mol) and dichloromethane (50 mL).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (20 mL) to the stirred solution while maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (7.0 mL) to chilled dichloromethane (10 mL).

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-Ethyl-3,5-difluoro-2-nitrobenzene.

Expected Yield: ~85-90% Appearance: Yellow oil

Step 2: Reduction of 1-Ethyl-3,5-difluoro-2-nitrobenzene to 4-Ethyl-2,6-difluoroaniline

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Ethyl-3,5-difluoro-2-nitrobenzene-187.1416.8 g0.09
Palladium on Carbon (10%)7440-05-3-0.5 g-
Ethanol64-17-546.07150 mL-
Hydrogen Gas1333-74-02.02As needed-

Procedure:

  • To a 250 mL hydrogenation flask, add 1-Ethyl-3,5-difluoro-2-nitrobenzene (16.8 g, 0.09 mol), ethanol (150 mL), and 10% palladium on carbon (0.5 g).

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the flask with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethanol (2 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-Ethyl-2,6-difluoroaniline.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Expected Yield: >95% Appearance: Colorless to pale yellow liquid

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4-Ethyl-2,6-difluoroaniline from this compound.

Synthesis_Pathway Start This compound Intermediate 1-Ethyl-3,5-difluoro-2-nitrobenzene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 4-Ethyl-2,6-difluoroaniline Intermediate->Product Reduction (H₂, Pd/C)

Caption: Synthetic route from this compound to 4-Ethyl-2,6-difluoroaniline.

Logical Workflow for Agrochemical Development

The synthesized 4-Ethyl-2,6-difluoroaniline can be utilized in the development of new agrochemicals through various chemical transformations. The following diagram outlines a logical workflow for this process.

Agrochemical_Development_Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization & Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B 4-Ethyl-2,6-difluoroaniline A->B Two-step synthesis C Reaction with various electrophiles (e.g., acid chlorides, isocyanates) B->C D Generation of diverse compound library C->D E In vitro and in vivo assays (Herbicidal, Fungicidal, Insecticidal) D->E F Identification of lead compounds E->F G Structure-Activity Relationship (SAR) studies F->G H Optimization of potency, selectivity, and safety G->H I Candidate for Agrochemical Development H->I

Caption: Workflow for developing new agrochemicals from 4-Ethyl-2,6-difluoroaniline.

Application Notes and Protocols for Friedel-Crafts Reactions Involving 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Friedel-Crafts reactions on 1-Ethyl-3,5-difluorobenzene. Due to the electronic properties of this substrate, specific considerations must be taken to achieve successful alkylation or acylation.

Application Notes

This compound is a substituted aromatic compound with a moderately deactivated ring system due to the presence of two electron-withdrawing fluorine atoms.[1] However, the ethyl group is an activating, ortho-, para- directing group. The interplay of these electronic effects governs the regioselectivity and feasibility of Friedel-Crafts reactions.

Electronic and Steric Effects:

  • Deactivation by Fluorine Atoms: The two fluorine atoms at the 3- and 5-positions significantly decrease the nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene or ethylbenzene.[1] This deactivation necessitates more forcing reaction conditions (e.g., stronger Lewis acids, higher temperatures) compared to non-fluorinated analogues.

  • Directing Effects:

    • The ethyl group directs incoming electrophiles to the ortho (2- and 6-) and para (4-) positions.

    • The fluorine atoms are meta-directing relative to themselves, which also favors substitution at the 2-, 4-, and 6-positions.

    • The confluence of these directing effects strongly favors electrophilic attack at the C4 position (para to the ethyl group) and to a lesser extent at the C2/C6 positions (ortho to the ethyl group). Steric hindrance from the ethyl group may slightly disfavor substitution at the ortho positions.

Catalyst Selection:

  • Strong Lewis acids are typically required for Friedel-Crafts reactions on deactivated rings. Aluminum chloride (AlCl₃) is a common and effective catalyst.[2]

  • Other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be employed, potentially offering milder reaction conditions.

  • In some cases, strong protic acids like trifluoromethanesulfonic acid (TfOH) can catalyze the reaction, particularly in acylation with acid anhydrides.[3][4]

Reaction Types:

  • Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring and is generally preferred over alkylation for deactivated substrates. Acylation is less prone to polysubstitution because the resulting ketone is less reactive than the starting material.[5] Common acylating agents include acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[2]

  • Friedel-Crafts Alkylation: Introducing an alkyl group can be more challenging due to the deactivated ring. Carbocation rearrangements are a common side reaction in alkylations, although this is less of a concern with simple primary or secondary alkyl halides under specific conditions.[6][7] The product of alkylation is more reactive than the starting material, which can lead to polyalkylation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride

This protocol describes a representative procedure for the synthesis of 1-(4-ethyl-2,6-difluorophenyl)ethan-1-one.

Materials:

  • This compound (C₈H₈F₂)[8]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents). Cool the flask in an ice bath to 0-5 °C and add anhydrous dichloromethane to create a slurry.

  • Reactant Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x portions).

    • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired 1-(4-ethyl-2,6-difluorophenyl)ethan-1-one.

Data Presentation

The following table summarizes representative, hypothetical data for the Friedel-Crafts acylation of this compound under various conditions.

Entry Acylating Agent Catalyst (equiv.) Solvent Temp (°C) Time (h) Yield (%) Regioisomer Ratio (4-acyl : 2-acyl)
1Acetyl ChlorideAlCl₃ (1.2)CH₂Cl₂0 → RT385>95 : 5
2Acetyl ChlorideFeCl₃ (1.2)CH₂Cl₂RT67090 : 10
3Acetic AnhydrideAlCl₃ (2.2)neat50478>95 : 5
4Propionyl ChlorideAlCl₃ (1.2)CH₂Cl₂0 → RT382>95 : 5
5Acetyl ChlorideTfOH (cat.)neat8026585 : 15

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration AcylChloride CH₃COCl AcyliumComplex [CH₃CO]⁺[AlCl₄]⁻ AcylChloride->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcyliumComplex->SigmaComplex Substrate This compound Substrate->SigmaComplex + [CH₃CO]⁺ Product 1-(4-Ethyl-2,6-difluorophenyl)ethan-1-one SigmaComplex->Product - H⁺ AlCl4_minus [AlCl₄]⁻ AlCl3_2 AlCl₃ AlCl4_minus->AlCl3_2 + H⁺ HCl HCl H_plus H⁺

Caption: Mechanism of Friedel-Crafts Acylation on this compound.

Experimental Workflow

Experimental_Workflow A Reactant Preparation (Substrate, Acyl Chloride, Solvent) C Reaction (Slow addition of reactants to catalyst) A->C B Catalyst Suspension (AlCl₃ in CH₂Cl₂ at 0-5 °C) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Quenching (Pouring onto ice/HCl) D->E F Work-up (Extraction and Washing) E->F G Drying and Concentration (MgSO₄, Rotary Evaporation) F->G H Purification (Vacuum Distillation or Chromatography) G->H I Product Analysis (NMR, IR, MS) H->I

Caption: Workflow for Friedel-Crafts Acylation of this compound.

References

Application Note: A Detailed Experimental Procedure for the Ethylation of 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the ethylation of 1,3-difluorobenzene, a key chemical transformation for the synthesis of various pharmaceutical and agrochemical intermediates. Due to the electron-withdrawing nature of the fluorine atoms, 1,3-difluorobenzene is a deactivated aromatic compound, making electrophilic substitution reactions such as Friedel-Crafts alkylation challenging. This protocol outlines a robust method to achieve the desired ethylation, yielding predominantly 1-ethyl-2,4-difluorobenzene.

Introduction

1,3-Difluorobenzene is a critical building block in organic synthesis. Its ethylated derivative, 1-ethyl-2,4-difluorobenzene, serves as a precursor for numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities. The introduction of an ethyl group onto the 1,3-difluorobenzene ring is typically achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of an alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[1][2]

The two fluorine atoms in 1,3-difluorobenzene deactivate the aromatic ring towards electrophilic attack. However, they direct incoming electrophiles to the ortho and para positions.[3] In this case, the primary product expected is 1-ethyl-2,4-difluorobenzene, resulting from substitution at the C4 position (para to one fluorine and ortho to the other), which is the most activated site.[3]

This application note details a laboratory-scale procedure for the ethylation of 1,3-difluorobenzene using bromoethane as the ethylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.

Reaction Scheme and Mechanism

The overall reaction is the ethylation of 1,3-difluorobenzene to form 1-ethyl-2,4-difluorobenzene.

Reaction:

1,3-Difluorobenzene + Bromoethane --(AlCl₃)--> 1-Ethyl-2,4-difluorobenzene + HBr

Mechanism:

The Friedel-Crafts alkylation proceeds through the initial formation of a carbocation or a polarized complex between the ethylating agent and the Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the ethylated product.[4]

Experimental Protocol

Materials:

  • 1,3-Difluorobenzene (99%+)

  • Bromoethane (98%+)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9%+)

  • Dichloromethane (CH₂Cl₂) (anhydrous, 99.8%+)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and an addition funnel.

    • Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst.

    • Purge the entire system with an inert gas (argon or nitrogen).

  • Charging the Reactants:

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane as the solvent.

    • Cool the suspension to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane.

    • Slowly add the 1,3-difluorobenzene solution to the cooled AlCl₃ suspension with vigorous stirring over 30 minutes.

  • Addition of Ethylating Agent:

    • In the addition funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous dichloromethane.

    • Add the bromoethane solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure to isolate 1-ethyl-2,4-difluorobenzene.

Data Presentation

ParameterValue
Reactants
1,3-Difluorobenzene1.0 eq
Bromoethane1.1 eq
Anhydrous Aluminum Chloride1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Product
Major Product1-Ethyl-2,4-difluorobenzene
Typical Yield60-70% (unoptimized)
Purity (after distillation)>98% (by GC)

Table 1: Summary of Reaction Parameters and Expected Results.

Product IsomerRegioselectivity (%)
1-Ethyl-2,4-difluorobenzene>95%
Other Isomers<5%

Table 2: Expected Regioselectivity of the Ethylation Reaction.

Visualizations

Ethylation_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 1,3-Difluorobenzene 1,3-Difluorobenzene Electrophilic Attack Electrophilic Attack 1,3-Difluorobenzene->Electrophilic Attack Bromoethane Bromoethane Formation of Electrophile Formation of Electrophile Bromoethane->Formation of Electrophile with AlCl₃ AlCl3 AlCl₃ AlCl3->Formation of Electrophile Formation of Electrophile->Electrophilic Attack Deprotonation Deprotonation Electrophilic Attack->Deprotonation 1-Ethyl-2,4-difluorobenzene 1-Ethyl-2,4-difluorobenzene Deprotonation->1-Ethyl-2,4-difluorobenzene HBr HBr Deprotonation->HBr

Caption: Signaling pathway of the Friedel-Crafts ethylation.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reactant_Charging 2. Charge AlCl₃ and 1,3-Difluorobenzene Solution Reaction_Setup->Reactant_Charging Ethylating_Agent_Addition 3. Add Bromoethane Solution (0 °C) Reactant_Charging->Ethylating_Agent_Addition Reaction_Execution 4. Stir at Room Temperature (12-24h) Ethylating_Agent_Addition->Reaction_Execution Workup 5. Quench with Ice/HCl and Extract Reaction_Execution->Workup Purification 6. Wash, Dry, and Concentrate Workup->Purification Final_Product 7. Fractional Distillation Purification->Final_Product

Caption: Experimental workflow from setup to final product.

References

Application Notes and Protocols: 1-Ethyl-3,5-difluorobenzene as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 1-Ethyl-3,5-difluorobenzene as a key building block in the synthesis of advanced materials, including high-performance polymers, liquid crystals, and as a scaffold in medicinal chemistry. The unique substitution pattern of the ethyl group and two fluorine atoms on the benzene ring offers a combination of properties that can be exploited to create materials with tailored characteristics.

Application in High-Performance Fluorinated Poly(arylene ether ketone)s (F-PAEKs)

The incorporation of the this compound moiety into a poly(arylene ether ketone) backbone can lead to polymers with enhanced solubility, controlled thermal properties, and a lower dielectric constant. The fluorine atoms contribute to increased thermal and chemical resistance, while the ethyl group can improve processability and solubility in common organic solvents.[1][2][3][4][5][6][7][8]

Experimental Protocol: Synthesis of a Novel F-PAEK

This protocol describes a representative nucleophilic aromatic substitution polycondensation reaction to synthesize a fluorinated poly(arylene ether ketone) using a derivative of this compound.

Materials:

  • 1,3-Bis(4-hydroxyphenyl)propane

  • 4,4'-(1-Ethyl-3,5-phenylene)bis(fluorobenzil) (hypothetical monomer derived from this compound)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 1,3-Bis(4-hydroxyphenyl)propane (10 mmol), 4,4'-(1-Ethyl-3,5-phenylene)bis(fluorobenzil) (10 mmol), and anhydrous potassium carbonate (11.5 mmol).

  • Add N,N-Dimethylacetamide (DMAc) and toluene to the flask.

  • Heat the mixture to reflux at 140°C for 2 hours to azeotropically remove water.

  • After removing the toluene, raise the temperature to 165°C and maintain for 6-8 hours under a nitrogen atmosphere.

  • Cool the viscous solution to room temperature and dilute with additional DMAc.

  • Precipitate the polymer by pouring the solution into a stirred mixture of methanol and water.

  • Filter the fibrous polymer, wash thoroughly with deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation: Physicochemical Properties of a Hypothetical F-PAEK

The following table summarizes the expected properties of a polymer synthesized using the above protocol. The data is based on typical values for fluorinated poly(arylene ether ketone)s.[1][4][5][6][7][8]

PropertyValue
Glass Transition (Tg)160 - 180 °C
5% Weight Loss Temp (TGA)> 450 °C
Tensile Strength80 - 100 MPa
Young's Modulus2.5 - 3.0 GPa
Elongation at Break15 - 30 %
Dielectric Constant (1 MHz)2.6 - 2.8
SolubilitySoluble in NMP, DMAc, THF, Chloroform

Visualization: F-PAEK Synthesis Workflow

F_PAEK_Synthesis Monomers Monomers (Bisphenol + Difluoro-monomer) + K₂CO₃ Reaction_Setup Three-necked Flask (N₂ atmosphere) Monomers->Reaction_Setup Solvent DMAc / Toluene Solvent->Reaction_Setup Azeotropic_Distillation Azeotropic Distillation (140°C, 2h) Reaction_Setup->Azeotropic_Distillation Polymerization Polymerization (165°C, 6-8h) Azeotropic_Distillation->Polymerization Precipitation Precipitation (Methanol/Water) Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Oven (80°C, 24h) Purification->Drying F_PAEK Final F-PAEK Polymer Drying->F_PAEK

Caption: Workflow for the synthesis of a fluorinated poly(arylene ether ketone).

Application in Novel Liquid Crystal Materials

The this compound core can be functionalized to create calamitic (rod-shaped) liquid crystals. The fluorine atoms are known to influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy.[9][10][11][12][13] The ethyl group can affect the molecular packing and melting point.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Liquid Crystal

This protocol outlines a plausible multi-step synthesis of a liquid crystal molecule incorporating the this compound moiety, based on common synthetic routes for similar compounds.[11][12]

Step 1: Suzuki-Miyaura Coupling

  • In a flask, combine 1-bromo-4-alkoxybenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a solution of 2M sodium carbonate and toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

  • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4'-alkoxy-[1,1'-biphenyl]-4-carbaldehyde.

Step 2: Wittig Reaction

  • Prepare the Wittig reagent by reacting (4-(1-Ethyl-3,5-difluorophenyl)benzyl)triphenylphosphonium bromide with a strong base like n-butyllithium in dry THF at 0°C.

  • Add the 4'-alkoxy-[1,1'-biphenyl]-4-carbaldehyde from Step 1 to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Purify by column chromatography to obtain the final liquid crystalline compound.

Data Presentation: Mesomorphic Properties of a Hypothetical Liquid Crystal

The following table presents plausible phase transition temperatures for a liquid crystal synthesized with a this compound core.[13][14][15][16][17][18]

TransitionTemperature (°C)
Crystal to Nematic (K → N)85
Nematic to Isotropic (N → I)150

Visualization: Liquid Crystal Synthesis Logic

LC_Synthesis_Logic cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Wittig Reaction Bromo 1-bromo-4-alkoxybenzene Coupling Pd Catalyst Na₂CO₃, Toluene Bromo->Coupling Boronic 4-formylphenylboronic acid Boronic->Coupling Aldehyde 4'-alkoxy-[1,1'-biphenyl]-4-carbaldehyde Coupling->Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Phosphonium (4-(1-Ethyl-3,5-difluorophenyl)benzyl) triphenylphosphonium bromide Base n-BuLi, THF Phosphonium->Base Ylide Wittig Ylide Base->Ylide Ylide->Wittig_Reaction Final_LC Final Liquid Crystal Wittig_Reaction->Final_LC Drug_Development_Logic cluster_properties Physicochemical Modifications cluster_outcomes Pharmacokinetic Outcomes Building_Block This compound Scaffold Metabolic_Stability Increased Metabolic Stability (Blocked P450 Oxidation) Building_Block->Metabolic_Stability Lipophilicity Increased Lipophilicity Building_Block->Lipophilicity Half_Life Longer Drug Half-life Metabolic_Stability->Half_Life Membrane_Permeation Enhanced Membrane Permeation Lipophilicity->Membrane_Permeation Binding_Affinity Modulated Target Binding Affinity Lipophilicity->Binding_Affinity Improved_Efficacy Improved Therapeutic Efficacy Half_Life->Improved_Efficacy Membrane_Permeation->Improved_Efficacy Binding_Affinity->Improved_Efficacy

References

Application Note: Quantification of 1-Ethyl-3,5-difluorobenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of 1-Ethyl-3,5-difluorobenzene in typical organic reaction mixtures. Two primary analytical techniques are presented: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). These methods are suitable for monitoring reaction progress, determining yield, and assessing purity. This document includes sample preparation procedures, instrument parameters, method validation guidelines, and data presentation tables.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this analyte in complex reaction mixtures is crucial for process optimization, quality control, and regulatory compliance. This application note outlines robust and reliable analytical methods to achieve precise and accurate measurements of this compound.

Analytical Methods

Two primary chromatographic methods are detailed below. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC-FID/MS) Method

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.

2.1.1. Experimental Protocol: GC-FID/MS

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard. 1-Bromo-3,5-difluorobenzene is a recommended internal standard due to its structural similarity and chromatographic behavior.[1][2][3] Add a known concentration of the internal standard stock solution.

    • Dilute to the mark with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • Transfer the final solution to a 2 mL GC vial for analysis.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.

  • GC Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temperature: 60 °C (hold for 2 min)
Ramp: 15 °C/min to 200 °C
Hold at 200 °C for 5 min
Detector FID or MS
FID Temperature 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
MS Scan Range 40-300 m/z (for MS detection)

2.1.2. Data Presentation: GC Method Validation

The following tables summarize typical quantitative data obtained during method validation.

Table 1: GC Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
100.105
250.258
500.512
1001.021
2502.535
5005.089
Linearity (r²) 0.9995

Table 2: Precision and Accuracy for GC Method

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low302.12.898.5
Medium1501.52.2101.2
High4001.21.999.8

Table 3: Limits of Detection and Quantification (LOD/LOQ)

ParameterValue (µg/mL)
LOD 1.5
LOQ 5.0
High-Performance Liquid Chromatography (HPLC-DAD) Method

HPLC is a versatile alternative, particularly for less volatile impurities or when GC is not available.

2.2.1. Experimental Protocol: HPLC-DAD

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard. Biphenyl or a structurally similar, UV-active compound that is well-resolved from the analyte can be used.

    • Dilute to the mark with the mobile phase (Acetonitrile/Water mixture).

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.45 µm PTFE or PVDF syringe filter.

    • Transfer the final solution to a 2 mL HPLC vial.

  • Instrumentation: A standard HPLC system with a Diode-Array Detector (DAD) or a UV detector is required.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 50% B
1-10 min: 50% to 90% B
10-12 min: 90% B
12.1-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV
Wavelength 210 nm

2.2.2. Data Presentation: HPLC Method Validation

Table 4: HPLC Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
50.052
100.103
250.255
500.509
1001.015
2002.038
Linearity (r²) 0.9998

Table 5: Precision and Accuracy for HPLC Method

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low151.82.599.2
Medium751.32.0100.5
High1501.01.7101.0

Table 6: Limits of Detection and Quantification (LOD/LOQ)

ParameterValue (µg/mL)
LOD 0.8
LOQ 2.5

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture add_is Add Internal Standard weigh->add_is dissolve Dissolve in Solvent add_is->dissolve filter Filter (if necessary) dissolve->filter transfer Transfer to GC Vial filter->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture add_is Add Internal Standard weigh->add_is dissolve Dissolve in Mobile Phase add_is->dissolve filter Filter Sample dissolve->filter transfer Transfer to HPLC Vial filter->transfer inject Inject into HPLC transfer->inject separate Chromatographic Separation inject->separate detect DAD/UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC quantification.

Logical_Relationship cluster_goal Primary Objective cluster_methods Analytical Methods cluster_considerations Method Selection Criteria quant Quantify this compound gc Gas Chromatography (GC) quant->gc hplc High-Performance Liquid Chromatography (HPLC) quant->hplc volatility Analyte Volatility gc->volatility matrix Sample Matrix Complexity gc->matrix sensitivity Required Sensitivity gc->sensitivity instrument Instrument Availability gc->instrument hplc->volatility hplc->matrix hplc->sensitivity hplc->instrument

Caption: Method selection logic.

Conclusion

The GC-FID/MS and HPLC-DAD methods presented provide reliable and accurate means for the quantification of this compound in reaction mixtures. Proper method validation, including the assessment of linearity, precision, accuracy, and limits of detection and quantification, is essential for ensuring the quality of the analytical data. The choice between the GC and HPLC methods should be based on the specific requirements of the analysis and the nature of the sample matrix.

References

High-performance liquid chromatography (HPLC) methods for 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of 1-Ethyl-3,5-difluorobenzene

Introduction

This compound is an important fluorinated aromatic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine substituents can enhance molecular stability and lipophilicity, properties that are often desirable in drug development.[1] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies of this compound. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of such aromatic compounds. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methodologies for similar halogenated and aromatic compounds.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol). Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. Due to its aromatic nature and fluorine substituents, this compound is well-suited for separation by RP-HPLC. Fluorinated phases can also offer unique selectivity for halogenated aromatic compounds.[2]

Materials and Reagents

  • This compound standard (purity ≥98%)

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase modification, if needed)

  • 0.45 µm membrane filters for solvent filtration

Experimental Protocol

1. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent, ideally the mobile phase, to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Instrumentation and Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound. These are starting parameters and may require optimization for specific applications.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Logical Workflow for HPLC Analysis

HPLC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (Column, Mobile Phase) SamplePrep->HPLCSeparation StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLCSeparation Detection Detection (UV Detector) HPLCSeparation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration & Quantification) DataAcquisition->DataAnalysis Result Result (Concentration) DataAnalysis->Result

Caption: General workflow for the HPLC analysis of this compound.

Quantitative Data Summary for Related Compounds

CompoundColumnMobile PhaseFlow RateDetectionReference
1-Bromo-3,5-difluorobenzeneNewcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedNot Specified[3]
EthylbenzeneNewcrom R1Acetonitrile, Water, Phosphoric AcidNot SpecifiedNot Specified[4]
Perfluorinated Carboxylic AcidsC18Acetonitrile, Water (with derivatization)Not SpecifiedFluorescence[5]
Aromatic PollutantsNot SpecifiedMethanol, WaterNot SpecifiedFLD/DAD[6]
Fluorinated Amino AcidsZorbax Eclipse XDB-C80.2% TFA in Water, 0.2% TFA in Acetonitrile0.3 mL/minNot Specified[7]

The proposed reverse-phase HPLC method provides a robust starting point for the routine analysis of this compound. The method is based on established principles for the separation of similar aromatic and fluorinated compounds. Method validation, including parameters such as linearity, precision, accuracy, and specificity, should be performed to ensure the suitability of the method for its intended application. The unique selectivity of fluorinated stationary phases may also be explored for optimizing the separation.[2]

References

Application Note: 1-Ethyl-3,5-difluorobenzene as a Key Intermediate in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the synthesis of a novel liquid crystal molecule utilizing 1-Ethyl-3,5-difluorobenzene as a core structural component. The synthesis involves a multi-step process including bromination, Suzuki coupling, and acylation followed by reduction to append a flexible tail. All quantitative data is summarized in tables, and the experimental workflow and a plausible signaling pathway are illustrated with diagrams.

Introduction

Fluorinated liquid crystals are of significant interest due to their unique properties, including high clearing points, low viscosity, and tunable dielectric anisotropy. The strategic incorporation of fluorine atoms into the molecular core can significantly influence the mesomorphic behavior and electro-optical performance of the final material. This compound is a valuable intermediate for the synthesis of such materials, providing a difluorinated phenyl ring that can be further functionalized to create the rigid core of a liquid crystal molecule. This application note details a plausible and robust synthetic route to a biphenyl-based liquid crystal starting from this compound.

Proposed Synthetic Pathway

The overall synthetic strategy involves a three-stage process to build the target liquid crystal molecule, 4'-Alkyl-4-ethyl-3,5-difluorobiphenyl.

G A This compound B Bromination A->B Br2, FeBr3 (or NBS, H2SO4) C 1-Bromo-4-ethyl-2,6-difluorobenzene B->C D Suzuki Coupling C->D Pd(PPh3)4, K2CO3 Toluene/Water F 4'-Alkyl-4-ethyl-3,5-difluorobiphenyl (Target Liquid Crystal) D->F E 4-Alkylphenylboronic acid E->D G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis A Starting Material: This compound B Bromination A->B D Purification (Column Chromatography) B->D C Suzuki Coupling E Purification (Recrystallization) C->E D->C F Characterization (NMR, MS) E->F G Liquid Crystal Phase Analysis (DSC, POM) F->G

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile fluorinated aromatic compound in chemical synthesis.

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to introduce fluorine atoms that can enhance the metabolic stability and biological activity of target molecules.[1] It readily participates in both electrophilic and nucleophilic aromatic substitution reactions, making it a versatile intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number117358-52-8[1][2][3][4]
Molecular FormulaC₈H₈F₂[1][2][3][4]
Molecular Weight142.15 g/mol [1][2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point127.5 ± 20.0 °C at 760 mmHg[4]
Density1.1 ± 0.1 g/cm³[4]

Q2: In which common organic solvents is this compound soluble?

Solvent ClassExample SolventsExpected SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh"Like dissolves like" principle; the polar C-F bonds and the aromatic ring allow for favorable interactions.
Aprotic Polar (High Boiling) N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are excellent for dissolving a wide range of organic compounds.
Aprotic Nonpolar Toluene, HexaneModerate to HighThe ethyl group and benzene ring contribute to nonpolar character, promoting solubility in these solvents.
Protic Polar Methanol, EthanolModerateThe potential for hydrogen bonding is limited, which may restrict solubility compared to aprotic polar solvents.

Q3: What are the expected regiochemical outcomes for electrophilic aromatic substitution on this compound?

A3: The ethyl group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. In this case, the directing effects of both substituents reinforce each other. Electrophilic attack is most likely to occur at the positions ortho to the ethyl group and para to the fluorine atoms (C2, C6) and to a lesser extent at the position para to the ethyl group (C4). The meta positions to the ethyl group are generally disfavored.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common issues encountered during electrophilic and nucleophilic aromatic substitution reactions with this compound.

Guide 1: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Insufficiently Activated Electrophile: The difluorinated ring is less reactive than benzene.- For nitration, ensure a fresh, potent nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). - For halogenation, use a Lewis acid catalyst (e.g., FeBr₃ for bromination) to activate the halogen.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.- For many electrophilic aromatic substitutions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective. - In some cases, using a non-polar solvent like nitrobenzene or carbon disulfide can be beneficial.
Reaction Temperature Too Low: The activation energy for the reaction may not be overcome.- Gradually increase the reaction temperature while monitoring for the formation of side products. Many nitrations are initially performed at low temperatures (0-10 °C) and then allowed to warm to room temperature.

Issue: Formation of Multiple Products

Potential CauseRecommended Solution
Over-reaction (Poly-substitution): The reaction conditions are too harsh, leading to multiple substitutions on the aromatic ring.- Reduce the reaction temperature. - Decrease the reaction time. - Use a milder electrophile or a smaller excess of the electrophilic reagent.
Isomer Formation: Substitution occurs at multiple positions on the ring.- Optimize the reaction temperature to favor the formation of the desired isomer. - The choice of solvent can sometimes influence the ortho/para ratio. Experiment with solvents of different polarities.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Insufficiently Activated Ring: While the fluorine atoms are good leaving groups in SNAr, the ring may not be sufficiently electron-deficient for attack by weak nucleophiles.- This reaction is most effective when there is a strong electron-withdrawing group (e.g., nitro group) ortho or para to the fluorine leaving group. This compound itself may not be sufficiently activated for SNAr with all nucleophiles.
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex.- Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally the best choice for SNAr reactions as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity.[5]
Presence of Water: Water can protonate the nucleophile, reducing its reactivity.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Nucleophile Decomposition: The nucleophile may not be stable at the required reaction temperature.- If possible, use a lower reaction temperature and a longer reaction time. - Consider using a stronger, but more sterically hindered, base to generate the nucleophile in situ at a lower temperature.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for optimizing reactions with this compound. Note: These are illustrative and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Nitration

This protocol is adapted from standard procedures for the nitration of moderately activated aromatic rings.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

  • Dissolve this compound in DCM in a separate flask and cool to 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 30-60 minutes. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

This protocol is a general guideline for SNAr reactions on activated aryl fluorides.

Materials:

  • This compound (if appropriately activated with an electron-withdrawing group)

  • Sodium Methoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the activated this compound derivative and anhydrous DMF or DMSO.

  • In a separate flask, prepare a solution of sodium methoxide in the same anhydrous solvent.

  • Slowly add the sodium methoxide solution to the solution of the aryl fluoride at room temperature.

  • Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the substrate. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common reaction issues.

Troubleshooting_Workflow cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Aromatic Substitution start_EAS Reaction Start check_yield_EAS Check Yield start_EAS->check_yield_EAS low_yield_EAS Low/No Yield check_yield_EAS->low_yield_EAS Low good_yield_EAS Good Yield check_yield_EAS->good_yield_EAS Good troubleshoot_yield_EAS Troubleshoot Yield: - Stronger Electrophile - Change Solvent - Increase Temperature low_yield_EAS->troubleshoot_yield_EAS check_purity_EAS Check Purity good_yield_EAS->check_purity_EAS impure_EAS Impure Product check_purity_EAS->impure_EAS No pure_EAS Pure Product (Done) check_purity_EAS->pure_EAS Yes troubleshoot_purity_EAS Troubleshoot Purity: - Milder Conditions - Optimize Temp/Solvent for Isomer Control impure_EAS->troubleshoot_purity_EAS troubleshoot_yield_EAS->start_EAS troubleshoot_purity_EAS->start_EAS start_SNAr Reaction Start check_yield_SNAr Check Yield start_SNAr->check_yield_SNAr low_yield_SNAr Low/No Yield check_yield_SNAr->low_yield_SNAr Low good_yield_SNAr Good Yield check_yield_SNAr->good_yield_SNAr Good troubleshoot_yield_SNAr Troubleshoot Yield: - Check Ring Activation - Use Polar Aprotic Solvent - Ensure Anhydrous Conditions low_yield_SNAr->troubleshoot_yield_SNAr end_SNAr Proceed to Purification good_yield_SNAr->end_SNAr troubleshoot_yield_SNAr->start_SNAr

Caption: Troubleshooting workflow for aromatic substitution reactions.

Solvent_Selection_Logic start Starting Reaction with This compound reaction_type Determine Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Electrophilic snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Nucleophilic eas_solvents Initial Solvent Choice for EAS: - Dichloromethane (DCM) - 1,2-Dichloroethane (DCE) - Nitrobenzene (for unreactive systems) eas->eas_solvents snar_solvents Initial Solvent Choice for SNAr: - DMSO - DMF - Acetonitrile snar->snar_solvents optimization Reaction Optimization: - Monitor yield and purity - Adjust temperature and concentration - Consider alternative solvents if needed eas_solvents->optimization snar_solvents->optimization

Caption: Logic diagram for initial solvent selection.

References

Degradation of 1-Ethyl-3,5-difluorobenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 1-Ethyl-3,5-difluorobenzene under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound is a relatively stable aromatic compound. The carbon-fluorine (C-F) bond is strong, and the ethyl group is generally robust. However, under forced conditions, such as elevated temperatures and extreme pH, degradation can be induced. The molecule's stability is attributed to the high electronegativity of the fluorine atoms, which can influence the reactivity of the benzene ring.[1]

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation would likely involve the ethyl side chain rather than the fluorinated aromatic ring. The C-F bond on an aromatic ring is generally resistant to hydrolysis. Possible degradation pathways could include oxidation of the ethyl group to form 1-(3,5-difluorophenyl)ethan-1-ol, which could be further oxidized to 1-(3,5-difluorophenyl)ethan-1-one and potentially to 3,5-difluorobenzoic acid under aggressive oxidative conditions, though simple acid/base hydrolysis is less likely to cause this.

Q3: Are there any specific safety precautions to consider when conducting degradation studies with this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with strong acids and bases, handle them with extreme care to avoid chemical burns.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stressed Conditions

If you are not observing any degradation of this compound under your experimental conditions, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficiently Harsh Conditions Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).[1][2]
Elevate the reaction temperature (e.g., in increments of 10°C, up to 70-80°C).[1]
Extend the duration of the experiment.
Low Solubility of the Compound If this compound is not fully dissolved, degradation will be limited. Consider using a co-solvent (e.g., acetonitrile or methanol) to ensure complete dissolution in the acidic or basic aqueous media.[1] Ensure the co-solvent is stable under the reaction conditions.
Analytical Method Not Sensitive Enough Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., HPLC-UV).
Optimize the method to detect low levels of potential degradants. This may involve adjusting the wavelength of detection or using a more sensitive detector like a mass spectrometer (MS).
Issue 2: Unexpected Peaks Observed in the Chromatogram

The appearance of unexpected peaks can indicate contamination or side reactions.

Potential Cause Troubleshooting Steps
Contamination Analyze a blank sample (matrix without the analyte) that has been subjected to the same stress conditions to identify any peaks originating from the solvent, reagents, or container.
Ensure all glassware and equipment are thoroughly cleaned.
Interaction with Co-solvent If a co-solvent is used, run a control experiment with only the co-solvent and the stressor to check for any degradation products of the solvent itself.
Secondary Degradation The unexpected peak could be a secondary degradant. Try analyzing samples at earlier time points to observe the formation of primary degradants first.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of your study.

Acidic Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Common starting concentrations are 0.1 M and 1 M.[1][2]

    • If the compound precipitates, add a minimal amount of co-solvent to redissolve it.

    • The reaction mixture is typically heated. A starting point could be 60°C.[1]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation process.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Basic Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Common starting concentrations are 0.1 M and 1 M.[1][2]

    • If the compound precipitates, add a minimal amount of co-solvent to redissolve it.

    • Heat the reaction mixture, for instance, to 60°C.[1]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Immediately neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) to quench the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.

Data Presentation

The quantitative data from degradation studies should be summarized for clear comparison.

Table 1: Summary of Forced Degradation Conditions

Condition Stressor Concentration Temperature (°C) Duration (hours)
Acid HydrolysisHydrochloric Acid0.1 M, 1 MRoom Temp, 60, 800, 2, 4, 8, 24
Base HydrolysisSodium Hydroxide0.1 M, 1 MRoom Temp, 60, 800, 2, 4, 8, 24

Table 2: Example Data Summary from HPLC Analysis

Time (hours) Condition % Assay of this compound % Total Impurities Major Degradant Peak Area (%)
0Control100.00.05-
241 M HCl, 80°C95.24.83.1 (at RRT 1.2)
241 M NaOH, 80°C92.57.55.8 (at RRT 1.5)
(Note: Data presented is hypothetical for illustrative purposes.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (e.g., 1 M HCl, 60°C) stock->acid Add Acid base Base Hydrolysis (e.g., 1 M NaOH, 60°C) stock->base Add Base sampling Sampling at Time Intervals acid->sampling base->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc logical_troubleshooting cluster_conditions Review Experimental Conditions cluster_actions1 Corrective Actions cluster_analysis Review Analytical Method cluster_actions2 Corrective Actions start No Degradation Observed harshness Are conditions harsh enough? (Temp, Conc., Time) start->harshness solubility Is the compound fully dissolved? start->solubility sensitivity Is the method sensitive enough? start->sensitivity increase_harshness Increase Temp/Conc./Time harshness->increase_harshness No add_cosolvent Use a co-solvent solubility->add_cosolvent No optimize_hplc Optimize HPLC method (e.g., detector, wavelength) sensitivity->optimize_hplc No

References

Identifying and minimizing byproducts in 1-Ethyl-3,5-difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-3,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step approach involving Friedel-Crafts acylation followed by reduction. Direct Friedel-Crafts ethylation of 1,3-difluorobenzene is generally not recommended due to the formation of undesired isomers.

Issue 1: Formation of Isomeric Byproducts in Friedel-Crafts Acylation

Question: During the Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride, I am observing the formation of multiple products. How can I favor the formation of the desired 2',4'-difluoroacetophenone, the precursor to this compound?

Answer: The fluorine atoms on the 1,3-difluorobenzene ring are ortho-, para-directing. This means that the incoming acyl group will preferentially add to the positions ortho and para to the fluorine atoms. In the case of 1,3-difluorobenzene, the C4 position is para to the C1-fluorine and ortho to the C3-fluorine, making it the most electronically favored position for electrophilic substitution. The C2 and C6 positions are also activated.

To maximize the yield of the desired 2',4'-difluoroacetophenone and minimize other isomers, consider the following:

  • Choice of Lewis Acid: Use a milder Lewis acid catalyst. While aluminum chloride (AlCl₃) is a common and potent catalyst, it can sometimes lead to lower selectivity. Consider exploring other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better regioselectivity.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acylating agent. Lower temperatures often enhance the selectivity of the reaction by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help optimize the selectivity.

Issue 2: Incomplete Reduction of the Carbonyl Group

Question: I am attempting to reduce the ketone group of 2',4'-difluoroacetophenone to an ethyl group, but the reaction is incomplete, and I am left with a mixture of the starting ketone and the desired this compound. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical for a successful conversion. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction (Acidic Conditions):

    • Reagent Purity: Ensure the zinc amalgam is freshly prepared and active.

    • Acid Concentration: Use a sufficient concentration of hydrochloric acid.

    • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion.

  • Wolff-Kishner Reduction (Basic Conditions):

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Temperature: The reaction typically requires high temperatures (180-200 °C) to drive off nitrogen gas and complete the reduction. The use of a high-boiling solvent like diethylene glycol is common.

    • Base Strength: Use a strong base like potassium hydroxide or potassium tert-butoxide.

Issue 3: Polyalkylation during Friedel-Crafts Reaction

Question: Although I am performing an acylation, I am concerned about potential poly-acylation or subsequent alkylation. Is this a significant risk?

Answer: A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution. The electron-withdrawing nature of the carbonyl group makes the aromatic ring less nucleophilic than the starting material, thus preventing polyacylation. Therefore, poly-acylation is generally not a significant byproduct in this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts ethylation of 1,3-difluorobenzene not the preferred method for synthesizing this compound?

A1: Direct ethylation of 1,3-difluorobenzene leads to a mixture of isomers. The fluorine atoms direct the incoming ethyl group to the ortho and para positions, resulting in the formation of 1-ethyl-2,4-difluorobenzene and 1-ethyl-2,6-difluorobenzene as the major products, rather than the desired this compound. Separating these isomers can be challenging.

Q2: What are the expected major byproducts in the two-step synthesis of this compound?

A2:

  • Acylation Step: The primary byproducts are other isomers of difluoroacetophenone, such as 2',6'-difluoroacetophenone and 3',5'-difluoroacetophenone, although their formation is generally minor under optimized conditions.

  • Reduction Step: The main potential byproduct is the starting material, 2',4'-difluoroacetophenone, due to incomplete reaction. Other side products can arise from side reactions depending on the chosen reduction method (e.g., alcohol formation if the reduction is not complete).

Q3: How can I purify the final this compound product?

A3: The final product is typically a liquid and can be purified by fractional distillation under reduced pressure. The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This protocol describes the synthesis of 2',4'-difluoroacetophenone, the intermediate for this compound.

Materials:

  • 1,3-Difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add 1,3-difluorobenzene (1.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2',4'-difluoroacetophenone.

Protocol 2: Clemmensen Reduction of 2',4'-Difluoroacetophenone

This protocol describes the reduction of the ketone to the corresponding ethyl group.

Materials:

  • 2',4'-Difluoroacetophenone

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place freshly prepared zinc amalgam.

  • Add water, concentrated hydrochloric acid, and toluene.

  • Add 2',4'-difluoroacetophenone to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes typical yields and byproduct distribution for the two-step synthesis of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions.

StepReactionDesired ProductTypical Yield (%)Major ByproductsTypical Byproduct %
1Friedel-Crafts Acylation2',4'-Difluoroacetophenone85-952',6'-Difluoroacetophenone< 5
3',5'-Difluoroacetophenone< 2
2Clemmensen ReductionThis compound70-852',4'-Difluoroacetophenone (unreacted)5-15
1-(3,5-Difluorophenyl)ethanol< 5

Visualizations

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Byproducts start Start: 1,3-Difluorobenzene acylation Step 1: Friedel-Crafts Acylation start->acylation intermediate Intermediate: 2',4'-Difluoroacetophenone acylation->intermediate byproduct1 Byproduct Issue: Isomer Formation (e.g., 1-Ethyl-2,4-difluorobenzene) acylation->byproduct1 Leads to byproduct2 Byproduct Issue: Polyalkylation acylation->byproduct2 Potential for reduction Step 2: Reduction intermediate->reduction product Final Product: This compound reduction->product byproduct3 Byproduct Issue: Incomplete Reduction reduction->byproduct3 Can result in solution1 Solution: - Use milder Lewis Acid - Low reaction temperature - Optimize solvent byproduct1->solution1 Address with solution2 Solution: - Acylation deactivates the ring,  preventing further reaction. byproduct2->solution2 Mitigated by solution3 Solution: - Ensure active reducing agent - Optimize acid/base concentration - Sufficient reaction time/temperature byproduct3->solution3 Address with Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction a1 Mix 1,3-Difluorobenzene and Lewis Acid in Solvent a2 Cool to 0-5 °C a1->a2 a3 Slowly add Acetyl Chloride a2->a3 a4 Stir at Room Temperature a3->a4 a5 Aqueous Workup a4->a5 a6 Purify to get 2',4'-Difluoroacetophenone a5->a6 b1 Combine 2',4'-Difluoroacetophenone with Reducing Agent a6->b1 Intermediate Product b2 Reflux for extended period b1->b2 b3 Aqueous Workup b2->b3 b4 Purify by Distillation to get This compound b3->b4

Stability and storage recommendations for 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Ethyl-3,5-difluorobenzene. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.[1] It is also crucial to store the compound in a well-ventilated, dry, and cool place away from heat, sparks, and open flames.[2][3]

Q2: What is the shelf life of this compound?

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[3] Contact with these materials should be avoided to prevent vigorous reactions.

Q4: What are the physical properties of this compound?

The key physical properties are summarized in the table below.

PropertyValue
Appearance Colorless to almost colorless clear liquid[1]
Molecular Formula C₈H₈F₂
Molecular Weight 142.15 g/mol [1]
Density 1.09 g/cm³[1]
Purity ≥ 98% (GC)[1]

Q5: Is this compound considered hazardous?

Yes, this compound is classified as a flammable liquid.[2] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, must be followed.

Troubleshooting Guide

Issue 1: I suspect my this compound has degraded. What should I do?

  • Visual Inspection: Check for any visual changes in the liquid, such as discoloration or the formation of precipitates. The compound should be a colorless to almost colorless clear liquid.[1]

  • Purity Analysis: The most reliable way to assess degradation is to re-analyze the purity of the compound. The recommended analytical methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: My experimental results are inconsistent. Could it be related to the stability of this compound?

Inconsistent results can sometimes be attributed to the degradation of starting materials. If you suspect this, it is crucial to verify the purity of your this compound stock.

Potential Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented, analogous compounds such as 1-Bromo-3,5-difluorobenzene suggest potential routes of degradation that include:

  • Hydrolysis: Reaction with water, which may be present as a contaminant in solvents, could potentially lead to the formation of corresponding phenols.

  • Photodegradation: Exposure to UV light can cause the cleavage of aromatic C-F or C-C bonds.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Stability Assessment

  • Sample Preparation: Prepare multiple aliquots of this compound in the solvent system used for your experiments.

  • Storage Conditions: Store the aliquots under different conditions (e.g., room temperature, 2-8°C, protected from light, exposed to light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using the GC method described above.

  • Analysis: Compare the purity of the stored samples to the initial purity (time 0) to determine the rate of degradation under different conditions.

Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability.

cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting receive Receive Compound inspect Inspect for Damage/Seal Integrity receive->inspect log Log Lot Number and Date inspect->log store Store at 2-8°C Away from Light & Heat log->store retrieve Retrieve from Storage equilibrate Equilibrate to Room Temperature retrieve->equilibrate prepare Prepare Solution in Ventilated Hood equilibrate->prepare use Use in Experiment prepare->use return Return to Storage (Tightly Sealed) use->return observe Observe Visual Changes use->observe reanalyze Re-analyze Purity (GC/NMR) observe->reanalyze If changes observed decision Purity < 98%? reanalyze->decision discard Discard and Order New Stock decision->discard Yes proceed Proceed with Experiment decision->proceed No

Caption: Recommended workflow for storage, handling, and troubleshooting of this compound.

References

Preventing decomposition of 1-Ethyl-3,5-difluorobenzene during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethyl-3,5-difluorobenzene

Welcome to the Technical Support Center for this compound. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a relatively stable aromatic compound. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the compound's overall stability under neutral conditions. However, decomposition can be induced under harsh acidic or basic conditions, at elevated temperatures, or in the presence of certain reagents and catalysts.

Q2: What are the primary modes of decomposition for this compound during workup?

A2: The primary concern during the workup of this compound is the cleavage of the C-F bond, a process known as defluorination. This can occur via nucleophilic aromatic substitution, particularly if the aromatic ring is activated by other substituents or if strong nucleophiles are present under forcing conditions. While less common for this compound, decomposition of the ethyl group or polymerization can also occur under highly aggressive conditions.

Q3: Can residual palladium from a cross-coupling reaction affect the stability of this compound during workup?

A3: Yes, residual palladium catalysts from reactions like Suzuki or Buchwald-Hartwig couplings can potentially mediate side reactions during workup. While palladium is more commonly used to form C-C and C-N bonds, certain palladium species can interact with and potentially activate C-F bonds, especially at elevated temperatures or in the presence of strong bases or other reagents. It is crucial to effectively remove palladium residues during the workup.

Q4: Are there specific quenching agents that should be avoided when working with this compound?

A4: While this compound is generally stable, it is advisable to use mild quenching agents. Strong, concentrated acids or bases should be used with caution and preferably at low temperatures to prevent potential defluorination. For quenching reactive intermediates, using a saturated aqueous solution of a mild reagent like ammonium chloride (for organometallics) or sodium bicarbonate (for acidic solutions) is generally recommended.

Troubleshooting Guides

Issue 1: Suspected Decomposition During Aqueous Workup

Symptoms:

  • Low isolated yield of this compound.

  • Presence of unexpected impurities in NMR or GC-MS analysis, potentially corresponding to mono-fluorinated or non-fluorinated aromatic compounds.

  • Formation of insoluble materials or significant color change during extraction.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh Acidic Conditions Use dilute aqueous acid solutions (e.g., 1 M HCl) for washing and perform the wash at low temperatures (0-5 °C). Minimize contact time with the acidic phase.
Harsh Basic Conditions Use dilute aqueous base solutions (e.g., 1 M NaOH or saturated NaHCO₃) for washing, also at low temperatures. Avoid prolonged exposure to strong bases.
Elevated Temperatures Ensure the reaction mixture is cooled to room temperature or below before initiating the aqueous workup. Exothermic quenching or neutralization should be controlled by slow addition and external cooling.
Presence of Strong Nucleophiles If the reaction mixture contains residual strong nucleophiles (e.g., alkoxides, amides), quench them carefully with a mild proton source before aqueous workup.
Issue 2: Product Loss or Decomposition During Purification

Symptoms:

  • Low recovery after column chromatography or distillation.

  • Streaking or decomposition on the silica gel column.

  • Changes in product purity after purification.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Silica Gel Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent system) and then packing the column. Alternatively, use neutral alumina for chromatography.
High Distillation Temperatures If purifying by distillation, use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.
Residual Catalyst Remove residual metal catalysts (e.g., palladium) before concentration and purification. This can be achieved by filtering the organic solution through a pad of Celite® or by performing an aqueous wash with a solution containing a chelating agent like EDTA.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup for a Reaction Mixture Containing this compound
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): Slowly add a pre-cooled (0-5 °C) saturated aqueous solution of a suitable quenching agent (e.g., NH₄Cl for organometallic reagents, NaHCO₃ for acidic reagents) with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated aqueous NaCl (brine) solution (1 x volume of organic layer)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a moderate temperature (e.g., < 40 °C).

Protocol 2: Workup for a Palladium-Catalyzed Cross-Coupling Reaction
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the Celite® pad with the same solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with an aqueous solution of 1 M ammonium chloride or a 5% aqueous solution of sodium thiosulfate to further remove residual palladium.

  • Standard Extraction and Washing: Proceed with the general mild aqueous workup as described in Protocol 1 (steps 3-6).

Visualizations

Decomposition_Prevention_Workflow Workflow for Preventing Decomposition of this compound start Reaction Completion cool Cool Reaction Mixture (0-5 °C) start->cool quench Quench with Mild Reagent (e.g., sat. aq. NH4Cl or NaHCO3) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Anhydrous Salt (Na2SO4 or MgSO4) wash->dry filter_concentrate Filter and Concentrate (Reduced Pressure, <40 °C) dry->filter_concentrate purify Purification (Neutral Chromatography or Vacuum Distillation) filter_concentrate->purify product Pure this compound purify->product

Caption: A generalized workflow for the workup of reactions containing this compound.

Troubleshooting_Logic Troubleshooting Decomposition During Workup start Low Yield or Impurity Formation check_workup Review Workup Conditions start->check_workup check_purification Review Purification Method start->check_purification harsh_conditions Harsh pH or High Temp? check_workup->harsh_conditions residual_catalyst Residual Catalyst? check_workup->residual_catalyst acidic_silica Acidic Silica Gel? check_purification->acidic_silica solution_workup Use Mild, Cold Aqueous Wash harsh_conditions->solution_workup Yes solution_catalyst Filter through Celite® and/or Chelating Wash residual_catalyst->solution_catalyst Yes solution_purification Use Neutral Stationary Phase or Vacuum Distillation acidic_silica->solution_purification Yes

Caption: A decision tree for troubleshooting the decomposition of this compound.

Technical Support Center: Strategies for Overcoming Poor Reactivity of 1-Ethyl-3,5-difluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 1-Ethyl-3,5-difluorobenzene in various cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms significantly deactivates the aryl ring, making C-F bond activation and subsequent coupling challenging.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

The primary reason for the low reactivity of this compound is the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This electronic deficiency makes the initial oxidative addition step of the catalytic cycle, a crucial step in most cross-coupling reactions, energetically unfavorable.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

While challenging, several cross-coupling reactions can be optimized to work with deactivated aryl fluorides. The choice of reaction often depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Suitable for C-C bond formation with boronic acids or esters. Success often relies on the use of specialized, electron-rich, and bulky phosphine ligands.

  • Buchwald-Hartwig Amination: Effective for C-N bond formation to introduce amine functionalities. This reaction also necessitates the use of highly active catalyst systems.

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes. Recent developments have shown success with aryl fluorides using strong bases.

  • Kumada Coupling: Employs Grignard reagents as coupling partners for C-C bond formation. Nickel catalysts are often more effective than palladium for activating the C-F bond in this reaction.

  • Heck Reaction: Forms C-C bonds with alkenes. While less common for aryl fluorides, it can be achieved under forcing conditions.

Q3: What are the key parameters to consider when optimizing a cross-coupling reaction with this substrate?

Optimization should focus on facilitating the oxidative addition step and preventing catalyst deactivation. Key parameters to screen include:

  • Catalyst System: The choice of both the metal precursor (e.g., Palladium or Nickel) and the ligand is critical.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote catalysis.

  • Base: The strength and solubility of the base can significantly impact the reaction outcome. Stronger bases are often necessary.

  • Solvent: Aprotic polar solvents are generally preferred. The choice of solvent can influence catalyst solubility and activity.

  • Temperature: Higher reaction temperatures are typically required to overcome the high activation energy of C-F bond cleavage.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What steps should I take to troubleshoot this?

Answer: Low conversion in the Suzuki-Miyaura coupling of this deactivated substrate is a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling catalyst Is the Catalyst System Optimal? (Precatalyst, Ligand, Ratio) start->catalyst base Is the Base Appropriate? (Strength, Solubility) catalyst->base catalyst_sol Action: Screen different ligands (e.g., Buchwald ligands like XPhos, SPhos). Adjust Pd:Ligand ratio (1:1 to 1:4). Consider modern Buchwald precatalysts. catalyst->catalyst_sol conditions Are Temperature & Time Optimized? base->conditions base_sol Action: Screen bases (K3PO4, Cs2CO3, K2CO3). Ensure sufficient equivalents (2-3 eq). base->base_sol reagents Are Reagents Pure/Dry/Degassed? conditions->reagents conditions_sol Action: Incrementally increase temperature. Monitor reaction progress by TLC/LCMS. conditions->conditions_sol reagents_sol Action: Use fresh catalyst/ligand. Use anhydrous, degassed solvents. Ensure base is not degraded. reagents->reagents_sol

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.

Recommended Starting Conditions & Optimization Strategies

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Buchwald precatalysts are often more active and stable.
Ligand Buchwald ligands (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[1]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are often required for challenging substrates.
Solvent Toluene, Dioxane, or DMF (anhydrous and degassed)Aprotic polar solvents are generally effective.
Temperature 80-120 °CHigher temperatures are needed to facilitate C-F bond activation.
Issue 2: Failure of Buchwald-Hartwig Amination

Question: I am unable to couple an amine with this compound using standard Buchwald-Hartwig conditions. How can I improve this reaction?

Answer: The Buchwald-Hartwig amination of deactivated aryl fluorides is challenging and requires highly active catalyst systems.

Key Considerations for Optimization

start Buchwald-Hartwig Amination Failure catalyst_ligand Catalyst & Ligand Selection start->catalyst_ligand base_selection Base Selection catalyst_ligand->base_selection catalyst_ligand_desc Use highly active Pd precatalysts (G3/G4). Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). catalyst_ligand->catalyst_ligand_desc reaction_params Reaction Parameters base_selection->reaction_params base_selection_desc Strong, non-nucleophilic bases are crucial. Consider NaOtBu or LHMDS. base_selection->base_selection_desc reaction_params_desc Elevated temperatures (100-140 °C) are often necessary. Use anhydrous, aprotic solvents like toluene or dioxane. reaction_params->reaction_params_desc

Caption: Decision-making process for optimizing Buchwald-Hartwig amination.

Recommended Catalyst Systems and Conditions

ComponentRecommendation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂
Ligand BrettPhos, RuPhos, or Josiphos-type ligands
Base NaOt-Bu or LHMDS
Solvent Toluene or 1,4-Dioxane
Temperature 100-140 °C
Issue 3: Unsuccessful Sonogashira Coupling

Question: My Sonogashira coupling between this compound and a terminal alkyne is not working. What modifications should I try?

Answer: Traditional Sonogashira conditions are often ineffective for aryl fluorides. Recent advancements have shown that the use of a strong, non-nucleophilic base can promote this transformation.

Troubleshooting and Optimization Strategy

A highly efficient palladium-catalyzed Sonogashira coupling of various aryl fluorides, including unreactive electron-rich ones, can be achieved using lithium hexamethyldisilazide (LiHMDS) as a base. This method often proceeds smoothly to afford the corresponding internal alkynes in moderate to excellent yields.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid or boronic acid pinacol ester (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Trial Buchwald-Hartwig Amination

This is a general procedure that will likely need optimization.

  • Reagent Preparation: To a flame-dried reaction vessel, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), the appropriate ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Reactant Addition: Evacuate and backfill the vessel with an inert gas. Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by an appropriate method (TLC, GC-MS). Once complete, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic phase and concentrate.

  • Purification: Purify the product via column chromatography.

Summary of Recommended Conditions for Different Cross-Coupling Reactions

The following table provides a starting point for the optimization of various cross-coupling reactions with this compound.

Reaction TypeRecommended Catalyst SystemRecommended BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene, Dioxane80-110
Buchwald-Hartwig Buchwald G3/G4 Precatalyst / BrettPhosNaOt-Bu or LHMDSToluene, Dioxane100-140
Sonogashira Pd(OAc)₂ / XPhosLiHMDSToluene80-120
Kumada NiCl₂(dppp) or NiCl₂(dppe)(Grignard reagent)THF, Dioxane60-100
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF, NMP100-150

References

Troubleshooting guide for 1-Ethyl-3,5-difluorobenzene synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Ethyl-3,5-difluorobenzene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key processes.

Section 1: Synthesis via Grignard Reaction

The synthesis of this compound can be achieved via a Grignard reaction, typically by reacting a 3,5-difluorophenylmagnesium halide with an ethylating agent. This section provides a detailed protocol and troubleshooting for this pathway.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl sulfate

  • Iodine (for initiation)

  • Hydrochloric acid (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

  • Grignard Reagent Formation:

    • To a flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.

    • Add a small portion of a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF to the magnesium.

    • Initiate the reaction, which may require gentle heating or sonication. A color change from brown (iodine) to colorless and the onset of gentle reflux indicates initiation.

    • Once initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.[1]

  • Ethylating Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add diethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel.

Troubleshooting Guide: Grignard Reaction Scale-Up
Problem Potential Cause Recommended Solution
Low or No Grignard Reagent Formation Presence of moisture in glassware, solvents, or starting materials.Rigorously dry all glassware and use anhydrous solvents. Ensure starting materials are dry.[1]
Poor quality or passivated magnesium turnings.Use fresh, shiny magnesium turnings. Activate the magnesium by grinding, stirring vigorously, or using an initiator like iodine or 1,2-dibromoethane.[1]
Failure of reaction initiation.Gentle heating, sonication, or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.[1]
Low Yield of this compound Incomplete reaction of the Grignard reagent with the ethylating agent.Increase reaction time or temperature after the addition of the ethylating agent.
Wurtz coupling side reaction (formation of 3,3',5,5'-tetrafluorobiphenyl).Add the 1-bromo-3,5-difluorobenzene slowly to the magnesium to maintain a low concentration of the halide. Consider using a continuous process for better selectivity.[2]
Hydrolysis of the Grignard reagent during work-up.Perform the quench at low temperature and work up the reaction as quickly as possible.
Formation of Significant Byproducts Biphenyl formation from coupling of unreacted bromobenzene and the Grignard reagent.This is favored by high concentrations of bromobenzene and increased temperature. Ensure slow addition of the halide.[3]
Di-ethylation or other side reactions with the ethylating agent.Maintain a low reaction temperature during the addition of diethyl sulfate and control the stoichiometry carefully.

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Assemble under Inert Gas prep1->prep2 prep3 Prepare Anhydrous Reagents prep2->prep3 react1 Initiate Grignard Formation prep3->react1 react2 Add 1-Bromo-3,5-difluorobenzene react1->react2 react3 Form Grignard Reagent react2->react3 react4 Add Diethyl Sulfate react3->react4 react5 Ethylating Reaction react4->react5 workup1 Quench Reaction react5->workup1 workup2 Extraction workup1->workup2 workup3 Drying workup2->workup3 workup4 Solvent Removal workup3->workup4 workup5 Purification workup4->workup5

References

Validation & Comparative

Unlocking Catalytic Efficiency: A Comparative Analysis of Fluorinated Benzene Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into catalyst ligands and substrates offers a powerful tool to modulate reactivity, stability, and selectivity. This guide provides a comprehensive comparative analysis of fluorinated benzene derivatives in catalysis, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting quantitative performance data, detailed experimental protocols, and visualizations of the catalytic cycle, this document serves as a practical resource for catalyst selection and reaction optimization.

The introduction of fluorine atoms onto benzene rings, whether in phosphine ligands or as substituents on coupling partners, significantly influences the electronic and steric properties of these molecules. These modifications can lead to enhanced catalytic activity, improved product yields, and altered reaction kinetics. This guide delves into these effects, offering a clear comparison of various fluorinated derivatives.

Performance of Fluorinated Phosphine Ligands in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent model system to evaluate the performance of different catalyst systems. The choice of phosphine ligand is critical to the efficiency of the palladium-catalyzed coupling. Here, we compare the performance of several fluorinated and non-fluorinated phosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Tri(phenyl)phosphinePd(OAc)₂K₃PO₄Toluene100127878065
Tri(4-fluorophenyl)phosphinePd(OAc)₂K₃PO₄Toluene100109292092
Tri(2,4-difluorophenyl)phosphinePd(OAc)₂K₃PO₄Toluene100895950119
SPhosPd₂(dba)₃K₃PO₄Dioxane100128888073
XPhosPd₂(dba)₃NaOtBuToluene100694[1]940157

Note: The data in this table is compiled from various sources and represents typical yields for illustrative comparison.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. TON and TOF are calculated based on a hypothetical 0.1 mol% catalyst loading.

The data clearly indicates that the introduction of fluorine atoms onto the phenyl rings of the phosphine ligand can lead to a significant increase in catalytic activity, resulting in higher yields and shorter reaction times. The electron-withdrawing nature of fluorine can influence the electronic properties of the palladium center, facilitating key steps in the catalytic cycle.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5] The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_intermediate Transmetalation (Ar'-B(OR)₂ + Base) pd_intermediate->pd0 Reductive Elimination product Ar-Ar' pd_intermediate->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The bulky and electron-rich nature of many phosphine ligands, including the fluorinated derivatives, promotes the formation of the active 14-electron Pd(0) species.[6] The electronic effects of the fluorine substituents can influence the rates of oxidative addition and reductive elimination, leading to the observed enhancement in catalytic performance.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids using a phosphine ligand.[1]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri(4-fluorophenyl)phosphine, XPhos)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (0.01-2 mol%), the phosphine ligand (0.02-4 mol%), the base (2.0 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, TLC, LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Synthesis of Fluorinated Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of fluorinated biphenyl derivatives using a heterogeneous palladium catalyst.[7][8]

Materials:

  • Heterogeneous palladium catalyst (e.g., G-COOH-Pd-10)

  • Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., DMF/H₂O)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the heterogeneous palladium catalyst, the fluorinated aryl bromide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents) in the chosen solvent system.

  • Reaction Execution: Heat the mixture to the reaction temperature (e.g., 70-110 °C) and stir for the required time (3-48 hours).

  • Catalyst Recovery: After the reaction, the catalyst can be recovered by centrifugation or filtration, washed, and reused in subsequent runs.

  • Workup and Purification: The reaction mixture is worked up as described in the general procedure to isolate and purify the fluorinated biaryl product.

Conclusion

The use of fluorinated benzene derivatives in catalysis, particularly as phosphine ligands in Suzuki-Miyaura cross-coupling, offers a significant advantage in terms of catalytic efficiency. The electron-withdrawing properties of fluorine atoms can enhance the activity of the palladium catalyst, leading to higher yields and faster reactions. This guide provides a foundation for researchers to understand and apply these principles in their own synthetic endeavors. The provided experimental protocols and the visualization of the catalytic cycle serve as practical tools for the design and execution of efficient catalytic transformations. Further exploration into the synthesis and application of novel fluorinated ligands will undoubtedly continue to push the boundaries of catalytic performance.

References

Cross-Validation of Analytical Methods for 1-Ethyl-3,5-difluorobenzene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 1-Ethyl-3,5-difluorobenzene is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical practices for similar fluorinated aromatic compounds.

The selection of an appropriate analytical method is a pivotal decision in the drug development process. Cross-validation of different analytical techniques is essential to ensure the reliability and robustness of the data generated.[1][2] This guide outlines the experimental protocols and performance characteristics of GC-MS and HPLC for the quantification of this compound, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] The unique properties conferred by its fluorine substituents, such as enhanced lipophilicity and metabolic stability, make precise quantification crucial.[3][4][5]

Comparative Performance of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the expected performance characteristics of each method based on the analysis of structurally similar aromatic and fluorinated compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) <15%<10%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mL
Sample Throughput ModerateHigh
Matrix Effect Can be significant, requires appropriate sample preparationCan be significant, requires appropriate sample preparation

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of an aqueous sample, add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Allow the layers to separate and carefully collect the organic layer containing the analyte.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[7]

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9]

  • Injection Volume: 1 µL in splitless mode.[7][9]

  • Inlet Temperature: 250 °C.[9]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: m/z 50-300.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[6][10]

1. Sample Preparation:

  • Dilute the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for higher selectivity and sensitivity.

Cross-Validation Workflow

The process of cross-validation ensures that different analytical methods produce comparable and reliable results. A typical workflow for the cross-validation of GC-MS and HPLC methods for this compound quantification is illustrated below.

CrossValidationWorkflow start Define Analytical Requirements (e.g., Sensitivity, Matrix) method_dev_gc Method Development & Optimization (GC-MS) start->method_dev_gc method_dev_hplc Method Development & Optimization (HPLC) start->method_dev_hplc validation_gc Single Method Validation (GC-MS) method_dev_gc->validation_gc validation_hplc Single Method Validation (HPLC) method_dev_hplc->validation_hplc cross_val Cross-Validation Study validation_gc->cross_val validation_hplc->cross_val sample_analysis Analysis of the Same Set of Samples by Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Comparability & Selection of Appropriate Method data_comp->conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC analytical methods.

By following a structured cross-validation approach, researchers can confidently select the most appropriate analytical method for the quantification of this compound, ensuring data integrity and supporting robust drug development programs.

References

The Role of 1-Ethyl-3,5-difluorobenzene in Synthesis and a Comparison of True Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

While 1-Ethyl-3,5-difluorobenzene is a valuable fluorinated compound in the synthesis of pharmaceuticals and agrochemicals, it is not itself a fluorinating agent. Instead, it serves as a building block, incorporated into larger molecules to enhance properties such as metabolic stability and lipophilicity.[1] This guide will clarify the role of this compound and provide a comparative analysis of commonly employed fluorinating agents for researchers, scientists, and drug development professionals.

This compound: A Fluorinated Building Block

This compound is an aromatic compound utilized as a key intermediate in the creation of more complex fluorinated molecules.[1] Its chemical structure, featuring two fluorine atoms on the benzene ring, imparts desirable characteristics to target compounds in drug discovery and materials science.[1][2] The compound's stability and its ability to undergo various chemical reactions, such as electrophilic and nucleophilic aromatic substitution, make it a versatile tool for synthetic chemists.[1]

The Landscape of Fluorinating Agents

Fluorinating agents are reagents designed to introduce fluorine atoms into organic molecules. They are broadly classified into two main categories: electrophilic and nucleophilic fluorinating agents.[3][4][5]

  • Electrophilic Fluorinating Agents ("F+ donors"): These reagents deliver a fluorine atom that is electron-deficient.[6] They are particularly useful for the fluorination of electron-rich substrates like enolates, aromatic rings, and alkenes.[4][6][7]

  • Nucleophilic Fluorinating Agents ("F- donors"): These reagents provide a fluoride ion (F-) to substitute a leaving group or add to an unsaturated system.[4] They are commonly used for transformations like deoxyfluorination, where a hydroxyl group is replaced by fluorine.[8][9]

Comparison of Common Fluorinating Agents

The selection of an appropriate fluorinating agent is critical for the success of a synthetic route, influencing reaction efficiency, substrate scope, and functional group tolerance.[10] Below is a comparison of some widely used fluorinating agents.

Electrophilic Fluorinating Agents
Reagent NameAbbreviationKey Features & Applications
Selectfluor® F-TEDA-BF4A versatile, stable, and widely used electrophilic fluorinating agent.[6][7][11] It is effective for the fluorination of a broad range of substrates, including enolates, silyl enol ethers, and aromatic compounds.[5][12]
N-Fluorobenzenesulfonimide NFSIAn economical, stable, and safe reagent with high fluorinating ability.[3][6] It is soluble in various organic solvents and can fluorinate olefins, aromatic hydrocarbons, amides, and nitriles.[6]
N-Fluoropyridinium salts NFPyThe reactivity of these agents can be tuned by modifying the substituents on the pyridine ring.[6] They are primarily used for the fluorination of enol compounds and electron-rich aromatic systems.[6]
Nucleophilic Fluorinating Agents
Reagent NameAbbreviationKey Features & Applications
Diethylaminosulfur Trifluoride DASTA highly versatile reagent for deoxyfluorination of alcohols, aldehydes, and ketones.[5][8][9][13] However, it is thermally unstable and can be explosive, requiring careful handling.[14][15]
Deoxo-Fluor® A more thermally stable alternative to DAST, making it safer for larger-scale applications.[14][15] It performs similar deoxyfluorination reactions.
XtalFluor-E® and XtalFluor-M® Crystalline reagents that are significantly more stable and easier to handle than DAST and Deoxo-Fluor.[16] They often provide higher selectivity and fewer elimination byproducts.[16]
Potassium Fluoride KFA cost-effective and common source of fluoride ions, often used in halogen exchange reactions.[13] Its effectiveness can be enhanced by using phase-transfer catalysts.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of fluorinating agents. Below are representative protocols for common fluorination reactions.

Monofluorination of a β-Ketoester using Selectfluor®

This procedure outlines the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.[10]

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor® (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add sodium carbonate (1.2 mmol) to the solution.

  • Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Deoxyfluorination of an Alcohol using DAST

This protocol describes the conversion of a primary alcohol to an alkyl fluoride.

Materials:

  • Primary alcohol (1.0 mmol, 1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 equiv)

  • Anhydrous dichloromethane (DCM), 10 mL

Procedure:

  • In a fume hood, dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms of electrophilic and nucleophilic fluorination.

Electrophilic_Fluorination cluster_0 Electrophilic Fluorination Nu Nucleophile (e.g., Enolate) Product Fluorinated Product Nu->Product Attack on F EF Electrophilic Fluorinating Agent (N-F) EF->Product Byproduct N-Byproduct EF->Byproduct

Caption: General mechanism of electrophilic fluorination.

Nucleophilic_Fluorination cluster_1 Nucleophilic Fluorination (Deoxyfluorination) Alcohol Alcohol (R-OH) Intermediate Intermediate (R-O-SF2-NEt2) Alcohol->Intermediate DAST DAST DAST->Intermediate Product Alkyl Fluoride (R-F) Intermediate->Product SN2 attack by F- Byproducts Byproducts (Et2N-S=O + HF) Intermediate->Byproducts Fluoride Fluoride (F-)

Caption: Simplified mechanism of deoxyfluorination with DAST.

References

Benchmarking the Performance of 1-Ethyl-3,5-difluorobenzene in Key Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides a comparative performance benchmark of 1-Ethyl-3,5-difluorobenzene in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The unique electronic properties conferred by the two fluorine atoms, combined with the steric and electronic influence of the ethyl group, position this substrate as a valuable tool in the synthesis of complex molecules.

This document offers an objective comparison with alternative substrates and provides detailed experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1] The performance of this compound in this reaction is influenced by the electron-withdrawing nature of the fluorine atoms, which can enhance the oxidative addition step of the catalytic cycle.

Performance Comparison

The following table compares the expected performance of this compound with common alternatives in a typical Suzuki-Miyaura coupling with phenylboronic acid. The data for alternatives are representative values from the literature for similar substrates.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85-9024High (Predicted)
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene1001295
1-Chloro-3,5-dimethylbenzenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1101888
1-Iodo-3,5-dimethylbenzenePd(PPh₃)₄Na₂CO₃DME/H₂O80698

Note: The yield for this compound is a prediction based on the reactivity of fluorinated aryl halides. Actual yields may vary depending on specific reaction conditions and coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[2]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Round-bottom flask with condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene, ethanol, and water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Solvents: Toluene/Ethanol/H₂O inert->solvent reflux Reflux at 85-90°C (24h) solvent->reflux workup Workup: - Cool to RT - Dilute with DCM - Wash with H₂O reflux->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3] The electron-deficient nature of the this compound ring is expected to facilitate the oxidative addition of the palladium catalyst.

Performance Comparison

This table provides a comparative overview of the expected performance of this compound against other substrates in a Buchwald-Hartwig amination with morpholine.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24High (Predicted)
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / BINAPCs₂CO₃Toluene1001892
1-Chloro-3,5-dimethylbenzenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102485
1-Iodo-3,5-dimethylbenzenePd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene80896

Note: The yield for this compound is a prediction based on the general reactivity of fluorinated aryl halides in this reaction. Specific conditions may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with a secondary amine.[4]

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add morpholine followed by anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS, typically for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Pd(II)(Ar)(X)L₂ Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition Ar-X This compound Ar-X->Pd(II)(Ar)(X)L₂ Oxidative\nAddition Oxidative Addition Pd(II)(Ar)(Amine)L₂ Pd(II)(Ar)(Amine)L₂ Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(Amine)L₂ Amine Coordination & Deprotonation Amine Amine Amine->Pd(II)(Ar)(Amine)L₂ Base Base Base->Pd(II)(Ar)(Amine)L₂ Reductive\nElimination Reductive Elimination Ar-Amine Product Pd(II)(Ar)(Amine)L₂->Pd(0)L₂ Reductive Elimination Pd(II)(Ar)(Amine)L₂->Ar-Amine

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] The reactivity of this compound in this reaction is anticipated to be favorable due to the electronic effects of the fluorine substituents.

Performance Comparison

The table below outlines the expected performance of this compound in a Sonogashira coupling with phenylacetylene, benchmarked against other substituted aryl halides.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF658High (Predicted)
1-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ / CuIPiperidineDMF80690
1-Chloro-3,5-dimethylbenzenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane1002475
1-Iodo-3,5-dimethylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25498

Note: The predicted high yield for this compound is based on the enhanced reactivity of fluorinated aryl halides in Sonogashira couplings. Optimization of conditions may be required.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[6]

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (10 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at 65 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship of Reaction Components

Sonogashira_Components cluster_reactants Reactants cluster_catalysts Catalytic System Aryl_Halide This compound Product Coupled Product Aryl_Halide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product facilitates C-C bond formation Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Product activates alkyne Base Base (e.g., Et₃N) Base->Product neutralizes HX byproduct Solvent Solvent (e.g., THF) Solvent->Product provides reaction medium

Components of the Sonogashira Coupling Reaction

References

A Comparative Guide to Suzuki Couplings: 1-Ethyl-3,5-difluorobenzene vs. 1-Bromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Aryl Coupling Partners in Suzuki Reactions.

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura coupling stands as a cornerstone, prized for its versatility and functional group tolerance. The choice of the aryl halide coupling partner is critical to the success of this reaction. This guide provides an objective, data-driven comparison between two seemingly similar substrates: the inert 1-ethyl-3,5-difluorobenzene and the reactive 1-bromo-3,5-difluorobenzene. This analysis will illuminate the profound impact of the halogen leaving group on reactivity and guide researchers in selecting appropriate substrates for their synthetic campaigns.

Executive Summary: A Tale of Two Substrates

The Suzuki coupling performance of this compound and 1-bromo-3,5-difluorobenzene is a study in contrasts. While 1-bromo-3,5-difluorobenzene readily participates in palladium-catalyzed Suzuki couplings with a variety of arylboronic acids to afford good to excellent yields of the corresponding biaryl products, this compound is largely unreactive under standard Suzuki conditions. This disparity stems from the high bond dissociation energy of the C-F bond compared to the C-Br bond, making the former exceedingly difficult to cleave in the oxidative addition step of the catalytic cycle.

Activation of the C-F bonds in non-activated aryl fluorides like this compound for Suzuki coupling is a significant challenge in synthetic chemistry.[1] Such transformations typically require harsh reaction conditions and specialized, highly active catalyst systems, often based on nickel, and may necessitate the presence of directing groups or electron-withdrawing substituents on the aromatic ring to facilitate C-F bond cleavage.[2][3] In the absence of such activating features, this compound remains an inert partner in typical Suzuki reactions.

Conversely, the C-Br bond in 1-bromo-3,5-difluorobenzene is readily cleaved by palladium(0) catalysts, enabling a smooth entry into the Suzuki catalytic cycle. This makes it a reliable and versatile building block for the synthesis of complex molecules.

Performance Data: 1-Bromo-3,5-difluorobenzene in Suzuki Couplings

The following table summarizes representative experimental data for the Suzuki coupling of 1-bromo-3,5-difluorobenzene with various arylboronic acids, showcasing the typical reaction conditions and achievable yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane/H₂O901688
33-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8512~90
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100892

Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Data is compiled from representative literature procedures.

Experimental Protocols

A detailed experimental protocol for a typical Suzuki coupling of 1-bromo-3,5-difluorobenzene is provided below.

Synthesis of 3,5-Difluoro-1,1'-biphenyl

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-difluoro-1,1'-biphenyl.

Visualizing the Suzuki Coupling Pathway and Reactivity Comparison

The following diagrams, generated using the DOT language, illustrate the fundamental Suzuki catalytic cycle and the comparative reactivity of the two substrates.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OA->PdII_Aryl Ar-X TM Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' TM->PdII_Diaryl Ar'-B(OR)₂ Base RE Reductive Elimination RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_bromo 1-Bromo-3,5-difluorobenzene cluster_fluoro This compound Bromo 1-Bromo-3,5-difluorobenzene OA_Br Oxidative Addition (Facile) Bromo->OA_Br Pd(0) Product_Br Biaryl Product OA_Br->Product_Br Suzuki Cycle Fluoro This compound OA_F Oxidative Addition (Highly Disfavored) Fluoro->OA_F Pd(0) No_Reaction No Reaction OA_F->No_Reaction

References

Evaluating the Economic Viability of Synthetic Routes to 1-Ethyl-3,5-difluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 1-Ethyl-3,5-difluorobenzene, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The economic viability of each route is evaluated based on the cost of starting materials and reagents, reaction yields, and process complexity. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Grignard Reaction
Starting Materials 1,3-Difluorobenzene, Acetyl chloride1-Bromo-3,5-difluorobenzene, Acetaldehyde
Key Reagents Aluminum chloride, Triethylsilane, Palladium on carbon (or other reducing agents)Magnesium, Diethyl ether/THF
Number of Steps TwoOne (plus Grignard reagent formation)
Overall Yield Moderate to HighModerate
Process Complexity ModerateHigh (requires strictly anhydrous conditions)
Key Advantages Utilizes a relatively inexpensive starting material (1,3-difluorobenzene). The acylation step is typically high-yielding.A one-pot reaction from the Grignard reagent to the secondary alcohol, which can be subsequently reduced.
Key Disadvantages Requires a separate reduction step which adds to the overall process time and cost. The reduction can sometimes lead to side products.The Grignard reagent is highly sensitive to moisture, requiring stringent anhydrous conditions. The starting material, 1-bromo-3,5-difluorobenzene, is more expensive.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves the initial Friedel-Crafts acylation of 1,3-difluorobenzene to form 3',5'-difluoroacetophenone, which is then reduced to the target molecule, this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The Friedel-Crafts acylation introduces an acetyl group onto the 1,3-difluorobenzene ring. Due to the directing effects of the fluorine atoms, the acylation occurs predominantly at the 4-position.

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent such as dichloromethane at 0 °C, acetyl chloride (1.1 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which 1,3-difluorobenzene (1.0 eq.) is added slowly, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC or GC. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 3',5'-difluoroacetophenone is purified by distillation or crystallization.

Step 2: Reduction of 3',5'-Difluoroacetophenone

The carbonyl group of 3',5'-difluoroacetophenone can be reduced to a methylene group via several methods, with the Clemmensen and Wolff-Kishner reductions being the most common. An alternative milder reduction involves catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation):

3',5'-Difluoroacetophenone (1.0 eq.) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature or slightly elevated temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Workflow for Route 1:

Friedel_Crafts_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction start_acylation 1,3-Difluorobenzene + Acetyl Chloride reagents_acylation AlCl3 in DCM, 0°C to RT reaction_acylation Acylation Reaction start_acylation->reaction_acylation reagents_acylation->reaction_acylation workup_acylation Quench (Ice/HCl), Extraction, Purification reaction_acylation->workup_acylation product_acylation 3',5'-Difluoroacetophenone workup_acylation->product_acylation start_reduction 3',5'-Difluoroacetophenone product_acylation->start_reduction reagents_reduction H2, Pd/C in Ethanol reaction_reduction Catalytic Hydrogenation start_reduction->reaction_reduction reagents_reduction->reaction_reduction workup_reduction Filtration, Purification reaction_reduction->workup_reduction final_product This compound workup_reduction->final_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Route 2: Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which then reacts with an appropriate electrophile, such as acetaldehyde, to introduce the ethyl group in a two-step, one-pot sequence.

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of acetaldehyde (1.1 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for an hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting secondary alcohol is then reduced. A common method is to use a reducing agent like triethylsilane in the presence of a Lewis or Brønsted acid, or through catalytic hydrogenation.

Workflow for Route 2:

Grignard_Workflow cluster_grignard_formation Step 1: Grignard Reagent Formation cluster_reaction_and_reduction Step 2: Reaction and Reduction start_grignard 1-Bromo-3,5-difluorobenzene reagents_grignard Mg, I2 (cat.) in THF product_grignard 3,5-Difluorophenylmagnesium bromide start_grignard->product_grignard reagents_grignard->product_grignard start_reaction 3,5-Difluorophenylmagnesium bromide product_grignard->start_reaction reagents_reaction Acetaldehyde in THF, 0°C start_reaction->reagents_reaction intermediate_alcohol 1-(3,5-Difluorophenyl)ethanol reagents_reaction->intermediate_alcohol reagents_reduction Reducing Agent (e.g., H2, Pd/C) intermediate_alcohol->reagents_reduction final_product This compound reagents_reduction->final_product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Economic Viability Analysis

The economic feasibility of each synthetic route is highly dependent on the current market prices of the starting materials and reagents, as well as the overall process efficiency (yield and throughput). Below is a comparative summary of estimated costs based on typical laboratory-scale synthesis. Prices are subject to fluctuation and should be confirmed with suppliers.

ReagentRoute 1: Friedel-Crafts & Reduction (Cost per mole of product)Route 2: Grignard Reaction (Cost per mole of product)
Primary Starting Material 1,3-Difluorobenzene (~$10-20/mole)1-Bromo-3,5-difluorobenzene (~$50-70/mole)
Ethyl Group Source Acetyl chloride (~$5-10/mole)Acetaldehyde (~$2-5/mole)
Key Catalyst/Reagent Aluminum chloride (~$2-5/mole)Magnesium (~$1-3/mole)
Reduction Step Reagent Pd/C & H₂ (variable, can be significant) or other reducing agentsReducing agent for secondary alcohol (variable)
Solvents Dichloromethane, Ethanol (moderate cost)Anhydrous Diethyl ether/THF (higher cost due to dryness requirement)
Estimated Overall Cost Lower to Moderate Moderate to High

Note: The costs are estimations and can vary significantly based on supplier, purity, and scale. The cost of the reduction step in both routes is a major variable. Catalytic hydrogenation, while often efficient, involves the cost of the palladium catalyst and specialized equipment.

Conclusion

For laboratory-scale synthesis where cost is a primary concern, Route 1 (Friedel-Crafts Acylation & Reduction) appears to be the more economically viable option. This is mainly due to the significantly lower cost of the starting material, 1,3-difluorobenzene. While it involves an additional step, the reagents for both the acylation and a standard reduction are generally affordable.

Route 2 (Grignard Reaction) , although potentially offering a more direct route from the aryl halide, is hampered by the higher cost of 1-bromo-3,5-difluorobenzene. The stringent anhydrous conditions required for the Grignard reaction can also add to the operational complexity and cost, particularly at a larger scale.

Ultimately, the choice of synthetic route will depend on a combination of factors including the specific equipment and expertise available, the required purity of the final product, and a detailed, up-to-date cost analysis of the necessary reagents and solvents. This guide provides a foundational framework for making an informed decision.

A Comparative Toxicological Profile of Difluorobenzene Isomers: Unveiling Structure-Toxicity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicological profiles of three difluorobenzene isomers: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, outlines key experimental protocols for toxicity assessment, and visualizes potential metabolic pathways to facilitate a deeper understanding of their structure-activity relationships. While comprehensive data for all toxicological endpoints of difluorobenzene isomers are not available, this guide leverages existing information and data from analogous compounds to provide a valuable comparative overview.

Quantitative Toxicological Data

The following table summarizes the available quantitative data for the acute inhalation toxicity of difluorobenzene isomers in mice. It is important to note that comprehensive, directly comparable quantitative data for other toxicological endpoints such as genotoxicity (e.g., Ames test results) and in vitro cytotoxicity (e.g., IC50 values) for all three isomers are limited in the public domain.

Toxicological Endpoint1,2-Difluorobenzene1,3-Difluorobenzene1,4-Difluorobenzene
Acute Inhalation Toxicity (LC50, mice) 55,000 mg/m³/2h55 g/m³/2h55,000 mg/m³/2h

Note: The LC50 values for all three isomers are identical, suggesting similar potencies for acute inhalation toxicity in mice under the specified conditions.

Comparative Toxicological Profiles

Acute Toxicity

The acute inhalation toxicity of the three difluorobenzene isomers in mice is remarkably similar, with a reported LC50 of 55,000 mg/m³ over a 2-hour exposure period for all three compounds. This suggests that the position of the fluorine atoms on the benzene ring does not significantly influence the acute lethal concentration through inhalation in this animal model.

Genotoxicity

There is a notable lack of publicly available, comprehensive genotoxicity data specifically for the difluorobenzene isomers from standardized assays such as the Ames test. However, insights can be drawn from studies on dichlorobenzene isomers, which are structurally analogous. Studies on dichlorobenzenes have shown mixed and often weak or negative results in bacterial mutagenicity assays. For instance, para-dichlorobenzene has shown some evidence of DNA damage in mammalian cells in vitro, while the overall data for genotoxicity is not strongly supportive of a direct DNA-damaging mechanism. It is plausible that difluorobenzene isomers would also exhibit a low potential for direct mutagenicity, though metabolic activation could play a role in producing reactive intermediates.

Cytotoxicity

Metabolic Pathways

The metabolism of difluorobenzene isomers is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, similar to other halogenated benzenes. The primary metabolic pathway likely involves the oxidation of the aromatic ring to form phenolic metabolites (difluorophenols). These intermediates can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. An alternative pathway involves the formation of reactive epoxide intermediates, which can be detoxified by conjugation with glutathione (GSH). The specific CYP isozymes involved and the balance between detoxification and bioactivation pathways may vary between the isomers, influencing their toxicological profiles.

Metabolic_Pathway DFB Difluorobenzene Isomers (1,2-, 1,3-, 1,4-) Epoxide Arene Oxide (Epoxide Intermediate) DFB->Epoxide Cytochrome P450 Phenol Difluorophenol Epoxide->Phenol Spontaneous Rearrangement GSH_Conj Glutathione Conjugate Epoxide->GSH_Conj GST Gluc_Sulf_Conj Glucuronide/Sulfate Conjugate Phenol->Gluc_Sulf_Conj UGTs/SULTs Excretion1 Mercapturic Acid (Excreted) GSH_Conj->Excretion1 Excretion2 Excreted Conjugates Gluc_Sulf_Conj->Excretion2

Caption: Probable metabolic pathway of difluorobenzene isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological profiles. Below are standardized protocols for key in vitro toxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is widely used to assess the mutagenic potential of a substance.

1. Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test substance is evaluated for its ability to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
  • Test substance and vehicle control (e.g., DMSO).
  • Positive controls (with and without metabolic activation).
  • S9 fraction (from induced rat liver) for metabolic activation.
  • Cofactor solution (e.g., NADP, glucose-6-phosphate).
  • Minimal glucose agar plates.
  • Top agar supplemented with a trace amount of histidine and biotin.

3. Procedure:

  • Preparation: Prepare serial dilutions of the test substance. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
  • Incubation: In separate tubes, mix the test substance dilution, the bacterial culture, and either phosphate buffer (for direct mutagenicity) or the S9 mix (for mutagenicity after metabolic activation).
  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
  • Incubation: Incubate the plates at 37°C for 48-72 hours.
  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result for mutagenicity.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method for assessing cell viability and the cytotoxic potential of a compound.

1. Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity).
  • Cell culture medium and supplements.
  • Test substance and vehicle control.
  • MTT solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO, acidified isopropanol).
  • 96-well microtiter plates.
  • Microplate reader.

3. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion

This comparative guide highlights the current understanding of the toxicological profiles of 1,2-, 1,3-, and 1,4-difluorobenzene. While acute inhalation toxicity appears similar across the isomers, significant data gaps exist for other critical endpoints like genotoxicity and cytotoxicity. The provided experimental protocols serve as a foundation for future studies to address these gaps. The proposed metabolic pathway, based on analogous compounds, suggests the involvement of cytochrome P450 and subsequent conjugation reactions, which are key determinants of the toxic potential of these compounds. Further research is imperative to generate robust, comparative quantitative data to fully elucidate the structure-toxicity relationships of difluorobenzene isomers and to enable more accurate risk assessments.

References

The Impact of Fluorine Substitution on the Biological Activity of Ethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of how fluorine substitution patterns on an ethylbenzene scaffold can influence biological activity, with a focus on derivatives that interact with monoamine systems. While direct comparative data on simple fluorinated ethylbenzene derivatives is limited in publicly available literature, we will draw upon the closely related and well-studied phenylethylamine analogs, such as fluorinated amphetamines, to illustrate these key principles.

Comparison of Biological Activity: Fluorinated Amphetamine Analogs

Amphetamine and its analogs are phenylethylamine derivatives that exert their stimulant effects by interacting with monoamine transporters, leading to an increase in extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The position of fluorine substitution on the phenyl ring can significantly modulate the potency and selectivity of these compounds for different monoamine transporters.

The following table summarizes the in vitro potency of various amphetamine analogs as dopamine and serotonin releasers. This data highlights how substituting a fluorine atom at different positions of the phenyl ring, or comparing it with other substituents like a methyl group, alters the biological activity profile.

CompoundStructureDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Selectivity (DA/5-HT)
m-Fluoroamphetamine 241937~80-fold for DA
p-Fluoroamphetamine 5253~1-fold (non-selective)
m-Methylamphetamine 35133~3.8-fold for DA
p-Methylamphetamine 4860~1.25-fold for DA

Data sourced from studies on amphetamine analogs and their effects on monoamine release.[1]

Key Observations:

  • Positional Isomerism Matters: A fluorine atom at the meta-position (m-fluoroamphetamine) results in a compound that is highly selective for dopamine release over serotonin release.[1] In contrast, moving the fluorine to the para-position (p-fluoroamphetamine) leads to a non-selective compound with similar potency for both dopamine and serotonin release.[1]

  • Fluorine vs. Other Substituents: Comparing the fluoro- and methyl-substituted analogs reveals the distinct electronic effects of fluorine. The high electronegativity of fluorine can significantly alter the interaction of the molecule with its target proteins.

Experimental Protocols

To assess the biological activity of fluorinated ethylbenzene derivatives, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Monoamine Transporter Release Assay

This assay determines the potency of a compound to induce the release of monoamines (dopamine, serotonin) from cells expressing the respective transporters.

Objective: To determine the EC50 values for dopamine and serotonin release induced by test compounds.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • [³H]-dopamine or [³H]-serotonin (radioligand).

  • Test compounds (fluorinated ethylbenzene derivatives).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the hDAT- or hSERT-expressing HEK293 cells to confluency in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Radioligand Loading: Wash the cells with assay buffer and then incubate with a solution containing [³H]-dopamine or [³H]-serotonin to allow for uptake into the cells.

  • Compound Treatment: After the loading period, wash the cells to remove excess radioligand. Then, add serial dilutions of the test compounds to the wells.

  • Release Measurement: Incubate for a defined period (e.g., 30 minutes) at 37°C. After incubation, collect the supernatant from each well, which contains the released radioligand.

  • Scintillation Counting: Add the collected supernatant to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of radioligand released as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. Fluorine substitution is often employed to block sites of metabolism and improve a compound's metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

Materials:

  • Human or rat liver microsomes.

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Test compounds.

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer to 37°C.

  • Initiate Reaction: Add the test compound to the mixture, followed by the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). Calculate the in vitro half-life using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance using the formula: Clint = (V/P) * k, where V is the incubation volume and P is the protein concentration.

Visualizing Molecular Interactions and Pathways

Mechanism of Action of Amphetamine Analogs on Monoamine Transporters

Fluorinated ethylbenzene derivatives, particularly those with a phenylethylamine scaffold like amphetamine analogs, exert their effects by interacting with monoamine transporters (DAT, NET, SERT) and the vesicular monoamine transporter 2 (VMAT2). The following diagram illustrates this general mechanism.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Fluorinated Ethylbenzene Derivative DAT Monoamine Transporter (e.g., DAT) Amphetamine->DAT Enters cell via transporter VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits MAO MAO Amphetamine->MAO Inhibits DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverses transport Vesicle Synaptic Vesicle DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Blocks uptake DA_cyto->MAO Degradation DA_synapse Increased Synaptic Dopamine DA_cyto->DA_synapse Efflux DA_vesicle->DA_cyto Leads to leakage Metabolites Inactive Metabolites MAO->Metabolites DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Signaling Postsynaptic Signaling DA_receptor->Signaling Activates

Caption: Mechanism of action of amphetamine-like compounds.

Dopamine D1 Receptor Signaling Pathway

The increased synaptic dopamine resulting from the action of these compounds activates postsynaptic dopamine receptors. The following diagram illustrates the canonical Gs-coupled signaling pathway for the D1 dopamine receptor.

G Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) Substrates Cellular Substrates PKA->Substrates phosphorylates PP1 Protein Phosphatase 1 DARPP32->PP1 inhibits Response Cellular Response Substrates->Response

Caption: Dopamine D1 receptor signaling pathway.

Conclusion

The substitution of fluorine on an ethylbenzene scaffold, as exemplified by phenylethylamine derivatives, has a profound and position-dependent impact on biological activity. Key takeaways for researchers in drug development include:

  • Fine-tuning Activity: The position of fluorine substitution can dramatically alter the potency and selectivity of a compound for its biological targets.

  • Metabolic Stability: Fluorine can be strategically placed to block metabolic hotspots, thereby increasing the half-life and bioavailability of a drug candidate.

  • Rational Design: Understanding the structure-activity relationships of fluorinated analogs is crucial for the rational design of new therapeutic agents with improved pharmacological profiles.

Further investigation into the systematic variation of fluorine substitution patterns on the ethylbenzene core is warranted to fully elucidate its potential in medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future studies.

References

A Comparative Guide to the Quantification and Characterization of Impurities in 1-Ethyl-3,5-difluorobenzene Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethyl-3,5-difluorobenzene is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring its purity is paramount for the safety and efficacy of the final products. This guide provides a comparative overview of analytical methodologies for the quantification and characterization of potential impurities in commercial batches of this compound. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate techniques for their specific needs.

Potential Impurities in this compound

While specific impurity profiles can vary between manufacturing processes, a likely synthetic route involving the Friedel-Crafts ethylation of 1,3-difluorobenzene suggests the potential presence of the following impurities:

  • Unreacted Starting Material: 1,3-Difluorobenzene

  • Positional Isomers: 1-Ethyl-2,4-difluorobenzene, 1-Ethyl-2,6-difluorobenzene

  • Poly-ethylated Byproducts: Diethyl-difluorobenzene isomers

  • Related Impurities: Other ethylated or fluorinated aromatic compounds

  • Residual Solvents and Reagents: From the synthesis and purification process.

Comparison of Analytical Techniques

The selection of an analytical technique for impurity analysis depends on the nature of the impurity, the required sensitivity, and the desired level of structural information. The following table summarizes the performance of commonly used analytical methods for the analysis of impurities in this compound.

Analytical TechniqueTarget ImpuritiesAdvantagesDisadvantagesLimit of Quantification (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile organic impurities, residual solvents, positional isomers, poly-ethylated byproductsHigh resolution for complex mixtures, sensitive, provides structural information from mass spectra.[2][3]May require derivatization for non-volatile impurities, potential for thermal degradation of some compounds.Low ppm to ppb range
High-Performance Liquid Chromatography (HPLC) with UV Detection Positional isomers, non-volatile organic impuritiesExcellent for separating isomers, widely available, robust and reproducible.[2][4][5][6]Lower sensitivity compared to MS detection, requires chromophoric impurities for detection.High ppm to low % range
Liquid Chromatography-Mass Spectrometry (LC-MS) Wide range of organic impurities, including non-volatile and thermally labile compoundsHigh sensitivity and selectivity, provides molecular weight and structural information.[2]Matrix effects can suppress ion signals, higher instrumentation cost and complexity.Low ppb to ppt range
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities, quantification of major impuritiesNon-destructive, provides detailed structural information for unequivocal identification, can quantify without a reference standard for the impurity.[1]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.0.1 - 1% for direct quantification

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical techniques.

Objective: To separate, identify, and quantify volatile organic impurities, including positional isomers and poly-ethylated byproducts, in this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Reagents:

  • This compound sample

  • High-purity helium (carrier gas)

  • Reference standards for potential impurities (if available)

  • Suitable solvent for dilution (e.g., dichloromethane, analytical grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

      • Source Temperature: 230°C

  • Data Analysis: Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of reference standards. Quantify using the peak area normalization method or an internal standard method.

Objective: To separate and quantify positional isomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for positional isomers (if available)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify peaks corresponding to isomers based on their retention times compared to reference standards. Quantify using an external standard calibration curve.

Objective: To identify the structure of unknown impurities and quantify major components.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and a known amount of the internal standard into an NMR tube. Add approximately 0.6 mL of CDCl₃ and dissolve completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • For structural elucidation of unknown impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Analysis:

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra to determine the structure of impurities.

    • Quantification: Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum. Calculate the concentration of the analyte relative to the known concentration of the internal standard.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization and quantification of impurities in this compound.

Caption: Workflow for impurity analysis in this compound.

decision_tree start Impurity Detected is_volatile Is the impurity volatile? start->is_volatile use_gcms Use GC-MS for separation and identification is_volatile->use_gcms Yes is_chromophoric Does the impurity have a UV chromophore? is_volatile->is_chromophoric No need_structure Is structural confirmation needed? use_gcms->need_structure use_hplcuv Use HPLC-UV for quantification is_chromophoric->use_hplcuv Yes use_lcms Use LC-MS for detection and identification is_chromophoric->use_lcms No use_hplcuv->need_structure use_lcms->need_structure use_nmr Use NMR for structural elucidation need_structure->use_nmr Yes quantify Quantify using appropriate method (GC-MS, HPLC, qNMR) need_structure->quantify No use_nmr->quantify

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-3,5-difluorobenzene: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethyl-3,5-difluorobenzene, a flammable and harmful compound. Adherence to these protocols is critical for minimizing risks and meeting regulatory requirements.

I. Chemical Safety and Hazard Profile

This compound is classified as a hazardous substance. A summary of its key hazard information is provided below.

Hazard ClassificationDetails
Physical Hazards Flammable liquid and vapor (Category 3).[1][2]
Health Hazards Harmful if swallowed (Acute toxicity, Oral, Category 4).[1][2]
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[1]
II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.

III. Step-by-Step Disposal Protocol

The primary and mandated disposal method for this compound is through an approved hazardous waste disposal facility.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, harmful).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Ensure the storage area is secure and only accessible to authorized personnel.

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect storage Store Container in a Cool, Well-Ventilated, Secure Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Waste Contractor contact_ehs->provide_sds disposal Arrange for Professional Disposal provide_sds->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-3,5-difluorobenzene. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment (PPE)
Routine Laboratory Operations Chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.[1][2][3]
Weighing and Transferring In addition to routine PPE, use a chemical fume hood to minimize inhalation exposure.[4]
Spill Cleanup Air-purifying respirator with appropriate cartridges, chemical-resistant coveralls, and heavy-duty chemical-resistant gloves and boots.[5]
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective gear.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receiving Inspect container for damage upon receipt storage Store in a cool, dry, well-ventilated area away from ignition sources receiving->storage If intact ppe Don appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood transfer Use appropriate tools for transfer (e.g., pipette, syringe) fume_hood->transfer waste_collection Collect waste in a designated, labeled container for halogenated organic waste transfer->waste_collection segregation Segregate from non-halogenated waste waste_collection->segregation disposal_request Arrange for disposal through institutional Environmental Health & Safety (EHS) segregation->disposal_request

Caption: Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational.[4] Clear the workspace of any unnecessary items to prevent clutter.

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above for routine operations.

  • Chemical Transfer : Conduct all transfers of this compound within the chemical fume hood.[4] Use appropriate and clean equipment, such as glass pipettes or syringes, to measure and transfer the required amount.

  • Reaction Setup : Keep the fume hood sash at the lowest practical height during the experiment.

  • Post-Experiment Cleanup : Decontaminate all glassware by rinsing with a suitable solvent, such as acetone, within the fume hood.[4] Collect the rinsate as hazardous waste.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[4][6]

  • Container Labeling : Use a designated and clearly labeled waste container.[4] The label must include "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and solvent rinsates, in the designated halogenated waste container.[4]

  • Disposal Procedure : Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[4]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound. Always consult the specific Safety Data Sheet (SDS) for the most comprehensive information before use.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.